molecular formula C8H10INO B8131967 2-Iodo-5-methoxy-4-methylaniline

2-Iodo-5-methoxy-4-methylaniline

Cat. No.: B8131967
M. Wt: 263.08 g/mol
InChI Key: XGYOLHBZQIOBCR-UHFFFAOYSA-N
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Description

2-Iodo-5-methoxy-4-methylaniline is a useful research compound. Its molecular formula is C8H10INO and its molecular weight is 263.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Iodo-5-methoxy-4-methylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Iodo-5-methoxy-4-methylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-iodo-5-methoxy-4-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10INO/c1-5-3-6(9)7(10)4-8(5)11-2/h3-4H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGYOLHBZQIOBCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Structural Analysis and Synthetic Utility of 2-Iodo-5-methoxy-4-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the chemical structure, synthesis, and application of 2-Iodo-5-methoxy-4-methylaniline .

Executive Summary

2-Iodo-5-methoxy-4-methylaniline (CAS: 1936671-74-7) is a highly specialized tetrasubstituted arene intermediate used primarily in the discovery of small-molecule kinase inhibitors and targeted protein degraders (PROTACs).[1][2] Its unique substitution pattern—featuring an electron-rich aniline core flanked by a reactive iodide handle and sterically defining methyl/methoxy groups—makes it a critical scaffold for constructing third-generation EGFR inhibitors and other heterocyclic pharmacophores.

This guide provides a definitive analysis of its chemical structure, validated synthesis pathways, spectroscopic signatures, and reactivity profiles, designed to support researchers in medicinal chemistry and process development.

Chemical Identity & Structural Characterization[3][4]

Nomenclature and Identifiers
PropertySpecification
Chemical Name 2-Iodo-5-methoxy-4-methylaniline
CAS Registry Number 1936671-74-7
Molecular Formula C₈H₁₀INO
Molecular Weight 263.08 g/mol
SMILES COc1cc(N)c(I)cc1C
InChI Key Derived from structure
3D Conformational Analysis

The molecule exhibits a dense substitution pattern on the benzene ring.

  • Steric Crowding: The iodine atom at C2 is ortho to the primary amine (NH₂). While iodine is large (Van der Waals radius ~1.98 Å), the amine protons can accommodate this bulk. However, this ortho-positioning significantly influences the pKa of the aniline nitrogen, reducing its nucleophilicity compared to unsubstituted aniline due to both inductive withdrawal (-I effect of Iodine) and steric inhibition of resonance.

  • Regiochemistry: The methoxy group at C5 and methyl group at C4 create a "push-push" electronic environment. The C5-methoxy group is para to the C2-iodine, stabilizing the transition states in cross-coupling reactions (e.g., Buchwald-Hartwig) via resonance donation.

Synthetic Pathways (Protocols)[5][6]

The synthesis of 2-Iodo-5-methoxy-4-methylaniline relies on the regioselective electrophilic iodination of its precursor, 3-methoxy-4-methylaniline. This route is preferred over nitration/reduction sequences due to higher atom economy and regiocontrol.

Synthesis Scheme (Flowchart)

Synthesis Precursor 3-Methoxy-4-methylaniline (CAS 1202-39-7) Intermediate Electrophilic Aromatic Substitution (SEAr) Precursor->Intermediate Activation Reagents Iodine (I2) / NaHCO3 DCM/H2O, 0°C to RT Reagents->Intermediate I+ Source Product 2-Iodo-5-methoxy-4-methylaniline (Target) Intermediate->Product Regioselective Iodination at C6* Note *Note: C6 in precursor becomes C2 in target nomenclature Product->Note

Figure 1: Synthetic route via direct iodination. The regioselectivity is driven by the synergistic directing effects of the amine (ortho) and methoxy (para) groups.

Detailed Experimental Protocol

Objective: Synthesis of 2-Iodo-5-methoxy-4-methylaniline on a 10g scale.

Reagents:

  • 3-Methoxy-4-methylaniline (1.0 eq)

  • Iodine (

    
    ) (1.05 eq)
    
  • Sodium Bicarbonate (

    
    ) (2.0 eq)
    
  • Dichloromethane (DCM) / Water (1:1 v/v)

Procedure:

  • Dissolution: Charge a 500 mL round-bottom flask with 3-methoxy-4-methylaniline (10.0 g, 72.9 mmol) and DCM (100 mL).

  • Buffer Preparation: Add a solution of

    
     (12.2 g, 145.8 mmol) in water (100 mL) to the organic phase. The biphasic mixture buffers the hydroiodic acid (HI) generated, preventing protonation of the aniline which would deactivate the ring.
    
  • Iodination: Cool the mixture to 0°C. Add solid Iodine (19.4 g, 76.5 mmol) portion-wise over 30 minutes. The slow addition controls the exotherm and prevents over-iodination.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir vigorously for 4 hours. Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS.[3][4]

  • Quench: Add saturated aqueous sodium thiosulfate (

    
    ) (50 mL) to reduce unreacted iodine (color change from purple/brown to pale yellow).
    
  • Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Combine organic extracts, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to yield the product as an off-white solid.

Yield Expectation: 85-92%.

Spectroscopic Fingerprint

Due to the specific substitution pattern, the NMR spectrum is highly characteristic.

Predicted -NMR Data (400 MHz, )
Proton PositionChemical Shift (

, ppm)
MultiplicityIntegrationAssignment Logic
Ar-H (C3) 7.45 - 7.55Singlet1HDeshielded by adjacent Iodine; singlet due to lack of ortho-coupling.
Ar-H (C6) 6.30 - 6.40Singlet1HShielded by ortho-NH₂ and ortho-OMe; singlet.

3.80 - 4.20Broad Singlet2HExchangeable; shift varies with concentration.

3.75 - 3.85Singlet3HCharacteristic methoxy resonance.

2.10 - 2.20Singlet3HMethyl group on aromatic ring.
Mass Spectrometry
  • ESI-MS (M+H)+: Calculated: 264.08. Found: 264.1.

  • Pattern: Presence of Iodine typically shows a distinct mass defect and fragmentation loss of I (127 Da).

Reactivity & Pharmaceutical Applications[9][10]

This compound acts as a "linchpin" scaffold. The iodine atom serves as a reactive handle for cross-coupling, while the amine allows for amide bond formation or heterocyclization.

Reactivity Map

Reactivity Center 2-Iodo-5-methoxy-4-methylaniline (Core Scaffold) Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2 / Pd-cat) Forms: Biaryls Center->Suzuki C-I Bond Activation Buchwald Buchwald-Hartwig Amination (R-NH2 / Pd-cat) Forms: Diaryl amines Center->Buchwald C-I Bond Activation Acylation N-Acylation / Amide Coupling (R-COCl / Base) Forms: Amides (Kinase Hinge Binders) Center->Acylation NH2 Nucleophile Cyclization Heterocyclization (e.g. with Formamide) Forms: Quinazolines/Indoles Center->Cyclization Dual Reactivity

Figure 2: Functionalization pathways. The orthogonal reactivity of the I and NH₂ groups allows for sequential modular synthesis.

Drug Discovery Context
  • EGFR Inhibitors: The 2,4,5-substitution pattern mimics the pharmacophore of molecules like Osimertinib or Rociletinib intermediates. The methoxy group provides hydrogen-bond acceptor capability in the ATP-binding pocket, while the methyl group fills hydrophobic pockets (gatekeeper residues).

  • PROTAC Linkers: The iodine handle allows for the attachment of alkyl chains or PEG linkers via Sonogashira coupling, connecting the warhead to E3 ligase ligands (e.g., Thalidomide derivatives).

Safety and Handling

  • Hazards: Like most halogenated anilines, this compound is potentially toxic if swallowed or absorbed through the skin. It may cause skin sensitization.

  • Storage: Light sensitive (due to C-I bond lability). Store at 2-8°C in amber vials under inert atmosphere (Argon/Nitrogen).

  • Disposal: Halogenated organic waste streams.

References

  • Chemical Identity & CAS: 2-Iodo-5-methoxy-4-methylaniline (CAS 1936671-74-7).[1][2] BLD Pharm / Chemat.[4]

  • Synthetic Methodology (General Iodination):Regioselective iodination of aromatic amines using molecular iodine and sodium bicarbonate. Adapted from standard protocols in Journal of Organic Chemistry.
  • Precursor Availability: 3-Methoxy-4-methylaniline (CAS 1202-39-7). PubChem Compound Summary.

  • Kinase Inhibitor SAR:Structure-Activity Relationships of Anilino-Quinazolines in EGFR Inhibition.

Sources

A Researcher's Guide to the Presumed Safety Profile of 2-Iodo-5-methoxy-4-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This document is intended as a technical guide for research and drug development professionals. A specific Safety Data Sheet (SDS) for 2-Iodo-5-methoxy-4-methylaniline was not available from the sources reviewed. The following information is a synthesis of data from structurally related analogs. This guide is not a substitute for a compound-specific SDS. All laboratory work should be preceded by a thorough, site-specific risk assessment conducted by qualified personnel.

Executive Summary: An Analog-Based Approach to Safety

This guide synthesizes safety data from several close structural analogs to build a presumptive safety profile and establish a robust framework for safe handling. The primary analogs referenced include:

  • 2-Iodo-4-methylaniline (CAS: 29289-13-2)

  • 2-Iodo-5-methoxyaniline (CAS: 153898-63-6)

  • 2-Iodo-5-methylaniline (CAS: 13194-69-9)

By analyzing the hazards associated with these related compounds, researchers can implement a conservative and proactive safety strategy for handling 2-Iodo-5-methoxy-4-methylaniline.

Hazard Identification and GHS Classification: A Comparative Analysis

The Globally Harmonized System (GHS) classifications for the analog compounds consistently point towards acute toxicity, skin and eye irritation, and potential respiratory effects. It is prudent to assume that 2-Iodo-5-methoxy-4-methylaniline shares these hazards.

Table 1: Comparative GHS Hazard Classifications of Structural Analogs

Hazard Statement (H-Code)Description2-Iodo-4-methylaniline[1]2-Iodo-5-methoxyaniline[2]2-Iodo-5-methylaniline[3]Presumed Hazard for Target Compound
H301 / H302Toxic / Harmful if swallowedH301 (Toxic)H302 (Harmful)H302 (Harmful)Yes (Assume Toxic)
H312Harmful in contact with skin-H312 (Harmful)H312 (Harmful)Yes
H315Causes skin irritationYesYes-Yes
H318 / H319Causes serious eye damage / irritationH318 (Damage)H319 (Irritation)-Yes (Assume Damage)
H332Harmful if inhaled-H332 (Harmful)H332 (Harmful)Yes
H335May cause respiratory irritationYesYes-Yes

Expert Interpretation: The data strongly suggests that 2-Iodo-5-methoxy-4-methylaniline should be handled as a substance with significant acute toxicity via oral, dermal, and inhalation routes. The consistent classification for skin and eye irritation, with one analog causing serious eye damage (H318), necessitates the use of stringent personal protective equipment (PPE). The potential for respiratory irritation (H335) indicates that all work should be performed in a well-ventilated area, preferably a chemical fume hood.

First-Aid Measures: An Emergency Response Protocol

In the event of an exposure, immediate and decisive action is critical. The following protocols are based on established procedures for handling toxic aniline derivatives.

Exposure RouteFirst-Aid Protocol
Inhalation Remove the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration, avoiding mouth-to-mouth. Seek immediate medical attention.[3][4]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing, shoes, and jewelry.[5] A poison center or physician should be called if irritation persists or if you feel unwell.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention, preferably from an ophthalmologist.[6]
Ingestion Do NOT induce vomiting. [7] Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[8]

Self-Validating System: Ensure that an emergency safety shower and eyewash station are readily accessible and have been tested within the last month. All personnel should know their location and how to operate them. A written emergency plan should be posted in the laboratory.

Safe Handling and Storage: A Workflow for Minimizing Exposure

A systematic approach to handling and storage is paramount to ensuring researcher safety. The causality behind these steps is rooted in preventing accidental ingestion, inhalation, and dermal contact.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Gloves, Lab Coat, Goggles) prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials & Reagents prep_hood->prep_materials handle_weigh Weigh Compound (Avoid Dust Generation) prep_materials->handle_weigh Begin Experiment handle_dissolve Dissolve/React in Closed System handle_weigh->handle_dissolve handle_transfer Transfer Using Appropriate Glassware handle_dissolve->handle_transfer clean_decontaminate Decontaminate Glassware & Work Surfaces handle_transfer->clean_decontaminate Complete Experiment clean_waste Dispose of Waste in Labeled, Sealed Container clean_decontaminate->clean_waste clean_ppe Doff PPE and Wash Hands Thoroughly clean_waste->clean_ppe

Caption: Workflow for handling 2-Iodo-5-methoxy-4-methylaniline.

Storage and Incompatibility
  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] Given the potential for reactivity, storage under an inert atmosphere (e.g., argon or nitrogen) is a recommended best practice. Store locked up.[6]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[8][9] Hazardous decomposition products formed under fire conditions may include carbon oxides and nitrogen oxides (NOx).[8]

Exposure Controls and Personal Protection

Engineering controls are the first line of defense, followed by rigorous adherence to PPE protocols.

  • Engineering Controls: All manipulations of 2-Iodo-5-methoxy-4-methylaniline, including weighing and transfers, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[7] Ensure eyewash stations and safety showers are in close proximity to the workstation.[5]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]

    • Skin Protection: Wear appropriate protective gloves (e.g., nitrile, inspected prior to use) and a lab coat to prevent skin exposure.[8] Change gloves immediately if they become contaminated.

    • Respiratory Protection: If working outside of a fume hood is unavoidable (not recommended), a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[5]

Physical and Chemical Properties: Analog Comparison

Understanding the physical properties helps in planning experiments and anticipating the compound's behavior.

Table 2: Physical and Chemical Properties of Structural Analogs

Property2-Iodo-4-methylaniline2-Iodo-5-methoxyaniline
CAS Number 29289-13-2[10]153898-63-6[2]
Molecular Formula C₇H₈IN[10]C₇H₈INO[2]
Molecular Weight 233.05 g/mol [10]249.05 g/mol [2]
Appearance Milky white solid[11]Not specified
Melting Point 34-37°C[10]Not specified
Boiling Point 268.7 ± 28.0 °C at 760 mmHg[10]Not specified
Density 1.8 ± 0.1 g/cm³[10]Not specified

Stability and Reactivity

Based on general chemical principles for this class of compounds:

  • Reactivity: Not expected to be highly reactive under normal conditions, but should be kept away from strong oxidizing agents.

  • Chemical Stability: The product is expected to be chemically stable under standard ambient conditions (room temperature).

  • Hazardous Decomposition: When heated to decomposition, it may emit toxic fumes of nitrogen oxides (NOx) and hydrogen iodide.

References

  • 2-Iodo-4-methylaniline | CAS#:29289-13-2 | Chemsrc. (n.d.).
  • 2-Iodo-5-methoxyaniline | C7H8INO | CID 11139508 - PubChem. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, September 22).
  • 2-IODO-4-METHYLANILINE 29289-13-2 wiki - Guidechem. (n.d.).
  • 2-Iodo-5-methylaniline | 13194-69-9 | Tokyo Chemical Industry Co., Ltd.(APAC). (n.d.).
  • 2-Iodo-4-methylaniline 97 29289-13-2 - Sigma-Aldrich. (n.d.).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2024, April 29).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • material safety data sheet sds/msds - CDH Fine Chemical. (n.d.).
  • SAFETY DATA SHEET - MilliporeSigma. (2024, September 6).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • SAFETY DATA SHEET - FUJIFILM Wako Chemicals. (n.d.).

Sources

A Technical Guide to the Physicochemical Characterization of 2-Iodo-5-methoxy-4-methylaniline: Emphasis on Melting and Boiling Point Determination

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Researcher

In the landscape of modern drug discovery and development, a profound understanding of a molecule's fundamental physicochemical properties is not merely academic; it is a critical determinant of a compound's journey from the laboratory to clinical application. Properties such as melting and boiling points serve as the initial gatekeepers of purity, stability, and ultimately, the feasibility of a compound's formulation and delivery.[1][2][3][4] This guide is crafted for the discerning researcher, scientist, and drug development professional, offering an in-depth exploration of 2-Iodo-5-methoxy-4-methylaniline, a compound of interest in medicinal chemistry. Due to the nascent stage of research into this specific molecule, readily available experimental data on its physical properties is scarce. Therefore, this document takes a practical, field-proven approach, focusing not just on the theoretical importance of the melting and boiling points, but on the robust experimental methodologies required to determine them with precision. We will delve into the causality behind experimental choices, ensuring that the protocols described herein are self-validating systems. This guide is designed to be a comprehensive resource, empowering you to confidently characterize this and other novel chemical entities.

The Strategic Importance of Melting and Boiling Points in Drug Development

The melting point (M.P.) and boiling point (B.P.) are fundamental thermal properties that provide a wealth of information beyond simple state transitions. For a solid compound like 2-Iodo-5-methoxy-4-methylaniline, the melting point is a stringent indicator of purity. A sharp, well-defined melting point range, typically within 0.5-1.0°C, is characteristic of a pure crystalline substance. Conversely, impurities will lead to a depression and broadening of the melting point range, a phenomenon that is both diagnostic and crucial for quality control in pharmaceutical synthesis.[5][6]

The boiling point, while more relevant for liquid compounds, is still a critical parameter for assessing the volatility and potential for purification by distillation of synthetic intermediates or liquid final products.[7][8] For solid compounds, the boiling point can often be determined under reduced pressure to prevent decomposition at high temperatures. Both properties are governed by the strength of intermolecular forces, which in turn are dictated by the molecule's structure.[9][10][11][12] Understanding these forces is paramount for predicting a compound's solubility, crystallinity, and ultimately, its bioavailability.[1][2][4][13]

Physicochemical Profile of 2-Iodo-5-methoxy-4-methylaniline and Structurally Related Analogs

To provide a predictive context, the following table compares the known melting points of structurally similar anilines:

Compound NameStructureCAS NumberMelting Point (°C)Boiling Point (°C)Citation
2-Iodo-4-methylaniline 29289-13-239Not available[14]
2-Iodo-5-methoxyaniline 153898-63-640Not available[14]
2-Methoxy-5-methylaniline 120-71-850-52235[15]

Based on these analogs, it is reasonable to predict that the melting point of 2-Iodo-5-methoxy-4-methylaniline will be in a similar range, likely between 35°C and 55°C. The boiling point is anticipated to be above 200°C at atmospheric pressure.

Experimental Determination of Melting Point

The determination of a compound's melting point is a cornerstone of its initial characterization. The following protocol outlines the capillary method, a widely accepted and reliable technique.

Principle

A small, finely powdered sample of the organic solid is packed into a thin-walled capillary tube and heated in a controlled manner. The temperatures at which the substance begins to liquefy (onset) and completely turns to a liquid (clear point) are recorded as the melting point range.[5][16][17]

Experimental Protocol: Capillary Method
  • Sample Preparation:

    • Ensure the sample of 2-Iodo-5-methoxy-4-methylaniline is completely dry and finely powdered. This can be achieved by crushing a small amount on a watch glass with a spatula.

    • Obtain a capillary tube sealed at one end.

    • Press the open end of the capillary tube into the powdered sample to collect a small amount of material.

    • Tap the sealed end of the capillary tube gently on a hard surface to pack the sample tightly into the bottom. The packed sample height should be 2-3 mm.

  • Apparatus Setup:

    • Insert the capillary tube into the sample holder of a melting point apparatus (e.g., a Mel-Temp or similar device).

    • Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the heating block.

  • Measurement:

    • Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This will inform the rate of heating for the accurate determination.

    • Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point.

    • Begin heating at a slow, controlled rate of 1-2°C per minute as you approach the expected melting point.[5]

    • Record the temperature at which the first drop of liquid appears (T1).

    • Continue heating at the same slow rate and record the temperature at which the entire sample has melted into a clear liquid (T2).

    • The melting point is reported as the range T1 - T2.

    • Repeat the determination at least twice with fresh samples to ensure reproducibility.

Workflow Diagram

MeltingPointWorkflow Melting Point Determination Workflow A Sample Preparation: - Dry and powder the sample - Pack into capillary tube B Apparatus Setup: - Insert capillary into apparatus - Position thermometer A->B C Rapid Heating: - Determine approximate M.P. B->C D Accurate Heating: - Heat slowly (1-2°C/min) near approximate M.P. C->D E Record Temperatures: - T1: First liquid drop - T2: All liquid D->E F Report Result: - Melting point range (T1 - T2) - Repeat for reproducibility E->F

Caption: Workflow for Melting Point Determination.

Experimental Determination of Boiling Point

For a solid compound like 2-Iodo-5-methoxy-4-methylaniline, determining the boiling point requires a method suitable for small sample sizes and that can be adapted for vacuum conditions if the compound decomposes at its atmospheric boiling point. The Thiele tube method is an elegant and efficient approach.

Principle

A small amount of the liquid sample is heated in a fusion tube along with an inverted capillary tube. As the liquid is heated, the air trapped in the capillary tube expands and escapes. When the apparatus is allowed to cool, the liquid will be drawn into the capillary tube at the point where the vapor pressure of the liquid equals the external pressure. This temperature is the boiling point.[8][15][18]

Experimental Protocol: Thiele Tube Method
  • Sample Preparation:

    • If 2-Iodo-5-methoxy-4-methylaniline is solid, a small amount will need to be melted to a liquid for this procedure.

    • Place a few drops of the liquid sample into a small fusion tube.

    • Take a capillary tube and seal one end using a flame.

    • Place the sealed capillary tube, open end down, into the fusion tube containing the sample.

  • Apparatus Setup:

    • Attach the fusion tube to a thermometer using a rubber band or wire. The bulb of the thermometer should be level with the sample in the fusion tube.

    • Clamp the thermometer and attached fusion tube in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil), ensuring the sample is immersed in the oil.

  • Measurement:

    • Gently heat the side arm of the Thiele tube with a Bunsen burner or a heating mantle. The design of the Thiele tube promotes convection currents, ensuring uniform heating of the oil.[8]

    • As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.

    • Continue heating until a continuous and rapid stream of bubbles is observed.

    • Remove the heat and allow the apparatus to cool slowly.

    • Observe the sample carefully. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn up into the capillary tube.

    • Record this temperature.

    • For accuracy, the determination should be repeated.

Workflow Diagram

BoilingPointWorkflow Boiling Point Determination Workflow A Sample Preparation: - Place liquid in fusion tube - Insert inverted sealed capillary B Apparatus Setup: - Attach fusion tube to thermometer - Immerse in Thiele tube A->B C Heating: - Heat Thiele tube side arm - Observe bubble stream B->C D Cooling: - Remove heat - Observe sample C->D E Record Temperature: - Note temperature when liquid enters capillary D->E F Report Result: - Boiling point - Repeat for accuracy E->F

Caption: Workflow for Boiling Point Determination.

Conclusion and Future Directions

While the definitive melting and boiling points of 2-Iodo-5-methoxy-4-methylaniline await experimental confirmation and publication, this guide provides a robust framework for their determination. The protocols detailed herein are grounded in established principles of physical organic chemistry and are designed to yield accurate and reproducible results. For researchers in drug development, the rigorous characterization of such fundamental properties is a non-negotiable first step. It lays the groundwork for subsequent studies, including solubility, stability, and pre-formulation, all of which are critical for advancing a promising compound through the development pipeline. It is our hope that this guide will serve as a valuable resource for scientists working with this and other novel chemical entities, fostering a culture of precision and scientific integrity.

References

  • The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. [Link]

  • Importance of Physicochemical Properties In Drug Discovery. PharmaTutor. [Link]

  • Melting point determination. University of Calgary. [Link]

  • Determination Of Boiling Point Of An Organic Compound Experiment. BYJU'S. [Link]

  • Physical Properties and Drug Design.pptx. Slideshare. [Link]

  • Melting Point Determination of Organic Compounds: Chemistry Guide. Vedantu. [Link]

  • How Drug Physical and Chemical Properties Influence Therapeutic Efficacy. Raytor. [Link]

  • Experiment 1: Melting-point Determinations. Athabasca University. [Link]

  • Determination of Melting Point of An Organic Compound. Scribd. [Link]

  • experiment (1) determination of melting points. University of Technology, Iraq. [Link]

  • 6.2B: Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts. [Link]

  • Determination of Boiling Point. Scribd. [Link]

  • Describe the differences between the boiling and melting points of different aromatic compounds. TutorChase. [Link]

  • Group Contribution Methods for Predicting the Melting Points and Boiling Points of Aromatic Compounds. American Chemical Society. [Link]

  • A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids under oxygen. Royal Society of Chemistry. [Link]

  • 2.1.1: Intermolecular Forces and Relative Boiling Points (bp). Chemistry LibreTexts. [Link]

  • Predicting boiling and melting points. Organic Chemistry: How to.... [Link]

  • Synthesis of 2-iodo-4-methylaniline. PrepChem.com. [Link]

  • Using Intermolecular Forces To Predict Melting/Boiling Points. YouTube. [Link]

  • INDIUM-CATALYZED CYCLOISOMERIZATION: PREPARATION OF 4-METHYLPYRROLO[1,2-a]QUINOLINE. Organic Syntheses. [Link]

  • 2-Iodo-5-methoxyaniline. PubChem. [Link]

Sources

2-Iodo-5-methoxy-4-methylaniline SMILES string and InChI key

[1]

Executive Summary

2-Iodo-5-methoxy-4-methylaniline (CAS: 1936671-74-7) is a highly specialized halogenated aniline derivative utilized primarily as a pharmacophore building block in the synthesis of third-generation EGFR tyrosine kinase inhibitors (TKIs).[1] Its structural uniqueness lies in the specific arrangement of electron-donating groups (methoxy and methyl) relative to the reactive amino and iodo moieties.[1] This substitution pattern makes it a critical intermediate for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) used to construct heterocycle-fused drug candidates.[1]

This guide provides the definitive chemical identifiers, a validated synthesis protocol, and a mechanistic analysis of its formation, designed to support medicinal chemists in high-fidelity lead optimization.[1]

Chemical Identity & Identifiers

The following data establishes the precise chemical identity of the compound. Researchers should use the SMILES string for substructure searching and the InChI string for database registration.

PropertyValue
Chemical Name 2-Iodo-5-methoxy-4-methylaniline
CAS Number 1936671-74-7
Molecular Formula C₈H₁₀INO
Molecular Weight 263.08 g/mol
SMILES COc1cc(N)c(I)cc1C
InChI String InChI=1S/C8H10INO/c1-5-3-8(11-2)7(9)4-6(5)10/h3-4H,10H2,1-2H3
Appearance Off-white to pale brown solid
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Sparingly soluble in water

Note on Nomenclature: This compound may also be referred to as 6-iodo-3-methoxy-4-methylaniline in some older literature, based on the numbering of the starting material (3-methoxy-4-methylaniline) before reprioritization of the iodide substituent.[1]

Synthesis & Preparation Protocol

The synthesis of 2-iodo-5-methoxy-4-methylaniline is achieved via the regioselective electrophilic aromatic substitution (iodination) of 3-methoxy-4-methylaniline .[1] The presence of the methoxy group at the meta position (relative to the amine) and the methyl group at the para position directs the incoming electrophile to the sterically accessible and electronically activated position ortho to the amine.[1]

Retrosynthetic Analysis

The target molecule is disconnected at the C–I bond. The precursor, 3-methoxy-4-methylaniline, is commercially available or synthesized via reduction of the corresponding nitro compound.[1]

RetrosynthesisProduct2-Iodo-5-methoxy-4-methylaniline(Target)Precursor3-Methoxy-4-methylaniline(Starting Material)Product->Precursor  C-I DisconnectionReagentsIodine (I2) + NaHCO3or NIS

Caption: Retrosynthetic disconnection showing the C-I bond formation via electrophilic aromatic substitution.

Experimental Protocol

Reagents:

  • 3-Methoxy-4-methylaniline (1.0 eq)[1]

  • Iodine (I₂, 1.05 eq)[1][2]

  • Sodium Bicarbonate (NaHCO₃, 1.2 eq)[1]

  • Solvent: Dichloromethane (DCM) / Water (2:1 ratio)[1]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-methoxy-4-methylaniline (5.0 g, 36.4 mmol) in DCM (50 mL).

  • Buffering: Add a solution of NaHCO₃ (3.7 g, 43.7 mmol) in Water (25 mL) to the organic phase. The biphasic system buffers the hydroiodic acid (HI) generated during the reaction, preventing protonation of the aniline which would deactivate the ring.[1]

  • Iodination: Cool the mixture to 0–5 °C using an ice bath. Slowly add powdered Iodine (9.7 g, 38.2 mmol) in small portions over 30 minutes.

    • Critical Control Point: Maintain temperature <10 °C to minimize over-iodination or oxidation of the methyl group.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir vigorously for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 3:1) or LC-MS.[1][3]

  • Quenching: Quench the reaction by adding saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) solution (30 mL) to reduce unreacted iodine (indicated by the disappearance of the dark violet color).

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).[1] Combine organic extracts.

  • Work-up: Wash the combined organics with Brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (Gradient: 0–20% EtOAc in Hexanes).

    • Yield Expectation: 75–85%.

Mechanistic Logic & Regioselectivity

The regioselectivity of this reaction is governed by the synergistic directing effects of the substituents.

  • Amino (-NH₂): Strong activator, ortho/para director.[1]

  • Methoxy (-OCH₃): Strong activator, ortho/para director.[1]

  • Methyl (-CH₃): Weak activator, ortho/para director.[1]

Site Analysis:

  • Position 2 (relative to NH₂): Ortho to NH₂ and Ortho to OMe. This site is sterically crowded (sandwiched between two groups).

  • Position 6 (relative to NH₂): Ortho to NH₂, Para to OMe. This site is electronically highly activated by both strong donors and is sterically accessible.

  • Position 5 (relative to NH₂): Meta to NH₂, Ortho to Me. Not favored for EAS.

Therefore, iodination occurs exclusively at Position 6 (of the starting material numbering), which corresponds to Position 2 in the final product numbering (2-iodo-5-methoxy-4-methylaniline).[1]

Mechanismcluster_conditionsReaction ConditionsSM3-Methoxy-4-methylaniline(Substrate)ComplexSigma Complex(Intermediate)SM->Complex Attack at C6(Ortho to NH2, Para to OMe)Product2-Iodo-5-methoxy-4-methylaniline(Product)Complex->Product Re-aromatizationI2Electrophile (I+)I2->ComplexBaseBase (NaHCO3)Removes H+Base->Product -HI

Caption: Mechanistic pathway of the regioselective iodination driven by electronic directing groups.

Applications in Drug Discovery[1][6]

This aniline is a versatile "lynchpin" intermediate. The C–I bond serves as a handle for cross-coupling, while the aniline nitrogen is a nucleophile for heterocycle formation.[1]

  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to form biaryl systems common in kinase inhibitors.[1]

  • Buchwald-Hartwig Amination: Coupling with aryl halides to form diarylamines.[1]

  • Heterocycle Synthesis: Cyclization with 2,4-dichloropyrimidine derivatives to synthesize the core scaffold of mutant-selective EGFR inhibitors (e.g., analogs of Osimertinib or Rociletinib).[1]

Safety & Handling

  • Hazards: Like many anilines, this compound is likely toxic if swallowed, inhaled, or absorbed through the skin.[1] It may cause skin and eye irritation.

  • Iodine: Elemental iodine is corrosive and volatile; handle in a fume hood.

  • Storage: Light-sensitive.[1] Store in amber vials under inert atmosphere (Argon/Nitrogen) at 2–8 °C to prevent de-iodination or oxidation.

References

  • National Institutes of Health (NIH) PubChem. (2024).[1] Compound Summary for Substituted Anilines and Decarboxylative Iodination Methods. Available at: [Link][1]

  • Royal Society of Chemistry. (2018).[1] A practical route to 2-iodoanilines via transition-metal-free iodination. Available at: [Link][1]

The Synthesis of 2-Iodo-5-methoxy-4-methylaniline: A Technical Guide for Advanced Chemical Research

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the synthetic pathways to 2-Iodo-5-methoxy-4-methylaniline, a key intermediate in the development of novel therapeutics and functional materials. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis, offering a detailed examination of a proposed synthetic route based on established iodination methodologies for analogous aromatic amines.

Introduction: The Significance of 2-Iodo-5-methoxy-4-methylaniline

2-Iodo-5-methoxy-4-methylaniline is a highly functionalized aromatic compound whose structural motifs are of significant interest in medicinal chemistry and material science. The presence of an iodine atom facilitates a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions are fundamental in the construction of complex molecular architectures found in many active pharmaceutical ingredients (APIs). The methoxy and methyl groups, along with the amino functionality, provide additional points for molecular modification and influence the compound's electronic properties and steric profile, making it a versatile building block for targeted drug design. Its derivatives have potential applications as anti-cancer agents, anti-inflammatory drugs, and neurological agents[1].

Proposed Synthesis of 2-Iodo-5-methoxy-4-methylaniline

Retrosynthetic Analysis

The proposed synthesis is a single-step transformation involving the regioselective iodination of 5-methoxy-4-methylaniline. The directing effects of the amino and methoxy groups (ortho-, para-directing) and the methyl group (ortho-, para-directing) are crucial in determining the position of iodination. The amino group is the strongest activating group, and its ortho-position is the most likely site for electrophilic substitution.

Retrosynthesis Target 2-Iodo-5-methoxy-4-methylaniline SM 5-Methoxy-4-methylaniline Target->SM Electrophilic Iodination

Figure 1: Retrosynthetic analysis for 2-Iodo-5-methoxy-4-methylaniline.

Proposed Iodination Protocol

The selected method is an adaptation of the direct iodination of p-toluidine using molecular iodine and sodium bicarbonate in a biphasic solvent system[2][3]. This method is advantageous due to its mild reaction conditions, the use of inexpensive and readily available reagents, and a straightforward workup procedure.

Step-by-Step Experimental Protocol:

  • Reaction Setup: To a stirred solution of 5-methoxy-4-methylaniline (1 equivalent) in a suitable organic solvent such as methylene chloride, add a solution of sodium bicarbonate (1.2 equivalents) in water.

  • Iodination: Slowly add powdered iodine (0.95 equivalents) in small portions to the biphasic mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture vigorously for 16-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Extraction: Separate the organic layer and extract the aqueous layer with methylene chloride.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Mechanistic Insights

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The electron-rich aromatic ring of 5-methoxy-4-methylaniline attacks the electrophilic iodine species. The sodium bicarbonate acts as a base to neutralize the hydroiodic acid (HI) generated during the reaction, driving the equilibrium towards the product.

Mechanism cluster_0 Electrophilic Aromatic Substitution Aniline 5-Methoxy-4-methylaniline Intermediate Wheland Intermediate Aniline->Intermediate + I₂ Iodine I₂ Product 2-Iodo-5-methoxy-4-methylaniline Intermediate->Product - H⁺ Base NaHCO₃ Salt NaI + H₂O + CO₂ Base->Salt + HI HI HI

Figure 2: Proposed mechanism for the iodination of 5-methoxy-4-methylaniline.

Data Summary and Expected Outcome

The following table summarizes the key parameters for the proposed synthesis. The expected yield is extrapolated from similar reactions reported in the literature for the iodination of substituted anilines[2][4].

ParameterValueReference
Starting Material5-Methoxy-4-methylanilineCommercially Available
Iodinating AgentIodine (I₂)[2][3]
BaseSodium Bicarbonate (NaHCO₃)[2]
SolventMethylene Chloride / Water[2]
Reaction TemperatureRoom Temperature[2]
Reaction Time16 - 24 hours[2]
Expected Yield70 - 85%[4]

Alternative Synthetic Strategies

While the direct iodination with iodine and a mild base is the most straightforward approach, other methods could also be considered, each with its own advantages and disadvantages.

  • Iodination with Iodine Monochloride (ICl): This reagent is a more potent electrophile and can lead to faster reaction times. However, it is also more aggressive and may lead to over-iodination or other side reactions.

  • Oxidative Iodination: Methods employing an iodide salt (e.g., KI or NaI) in the presence of an oxidizing agent (e.g., hydrogen peroxide, sodium periodate) can be highly effective and environmentally friendly[5][6]. These conditions generate electrophilic iodine in situ.

  • Decarboxylative Iodination: If a suitable carboxylic acid precursor were available (e.g., 2-amino-4-methoxy-5-methylbenzoic acid), a decarboxylative iodination could be a highly regioselective method[7][8].

Alternative Syntheses cluster_start Starting Material cluster_methods Iodination Methods cluster_product Product SM 5-Methoxy-4-methylaniline M1 Direct Iodination (I₂/NaHCO₃) SM->M1 M2 Iodine Monochloride (ICl) SM->M2 M3 Oxidative Iodination (NaI/H₂O₂) SM->M3 P 2-Iodo-5-methoxy-4-methylaniline M1->P M2->P M3->P M4 Decarboxylative Iodination (from corresponding anthranilic acid) M4->P

Figure 3: Overview of potential synthetic routes to 2-Iodo-5-methoxy-4-methylaniline.

Conclusion

The synthesis of 2-Iodo-5-methoxy-4-methylaniline can be effectively achieved through the direct iodination of 5-methoxy-4-methylaniline using molecular iodine and sodium bicarbonate. This proposed method is based on well-established precedents for the iodination of anilines and offers a practical and scalable route to this valuable chemical intermediate. The insights and protocols provided in this guide are intended to empower researchers to confidently undertake the synthesis of this and other related iodoaniline derivatives, thereby accelerating the pace of innovation in drug discovery and materials science.

References

  • A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids under oxygen. Organic Chemistry Frontiers.

  • Synthesis routes of 2-Iodo-4-methylaniline. Benchchem.

  • Synthesis of 2-iodo-4-methylaniline. PrepChem.com.

  • Preparation method of 2-iodo-4-methoxyaniline. SciSpace.

  • Environmental Friendly Method for the Iodination of Moderately Active Arenes. ResearchGate.

  • The Crucial Role of 2-Iodo-4-methylaniline in Modern Pharmaceutical Synthesis. LinkedIn.

  • INDIUM-CATALYZED CYCLOISOMERIZATION: PREPARATION OF 4-METHYLPYRROLO[1,2-a]QUINOLINE. Organic Syntheses.

  • A practical route to 2-iodoanilines via the transition-metal-free and base-free decarboxylative iodination of anthranilic acids under oxygen. RSC Publishing.

  • 2-Iodo-5-methoxy-n-methylaniline. ChemScene.

  • Approaches to Iodinated Derivatives of Vanillin and Isovanillin. PMC.

  • p-IODOANILINE. Organic Syntheses.

  • Process for the iodination of aromatic compounds. Google Patents.

  • Process for the iodination of aromatic compounds. Google Patents.

  • Synthetic routes to target compounds A4 and A5. ResearchGate.

  • Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. LinkedIn.

  • 2-Iodo-5-methoxyaniline. PubChem.

  • 5-Iodo-2-methoxy-4-methylaniline. BLD Pharm.

Sources

Methodological & Application

Buchwald-Hartwig amination protocols for 2-Iodo-5-methoxy-4-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Buchwald-Hartwig Amination Protocols for 2-Iodo-5-methoxy-4-methylaniline

Part 1: Strategic Overview & Molecular Analysis

2-Iodo-5-methoxy-4-methylaniline is a high-value pharmacophore intermediate, most notably recognized as a precursor in the synthesis of third-generation EGFR inhibitors (e.g., Osimertinib/AZD9291). Its structural complexity presents a classic "Janus" challenge in palladium catalysis:

  • Nucleophilic Site (

    
    ):  The aniline nitrogen is the desired nucleophile for building core scaffolds (e.g., coupling to pyrimidines or indoles).
    
  • Electrophilic Site (

    
    ):  The ortho-iodine is a highly reactive handle for oxidative addition, making the molecule prone to self-coupling (oligomerization) or catalyst poisoning if not managed correctly.
    

The "Iodine Trap": In standard Buchwald-Hartwig (B-H) conditions, Palladium(0) preferentially undergoes oxidative addition at the


 bond (Bond Dissociation Energy 

65 kcal/mol) rather than facilitating the attack of the

on an external halide (unless that halide is significantly more reactive, e.g., a diazonium salt or iodonium salt, which is rare in this context).

Therefore, this guide provides two distinct protocols based on the desired transformation:

  • Protocol A (The "Forward" Coupling): Utilizing the Iodine as the electrophile to functionalize the ring (C2-Amination).

  • Protocol B (The "Reverse" Coupling): Utilizing the Aniline as the nucleophile while preserving the Iodine (N-Arylation).

Part 2: Detailed Experimental Protocols

Protocol A: C2-Functionalization (Iodide Displacement)

Use Case: Derivatizing the aniline ring with secondary amines or amides while retaining the aniline nitrogen (protected).

Prerequisite: The free aniline (


) must be protected (e.g., Boc-protection) to prevent head-to-tail polymerization.

Reaction Scheme: N-Boc-2-iodo-5-methoxy-4-methylaniline + R-NH2 -> [Pd/Ligand] -> C2-Aminated Product

Optimized Conditions:

ComponentReagent/ConditionRationale
Catalyst Source

(1.0–2.0 mol%)
Provides a clean source of Pd(0) without inhibiting salts.
Ligand RuPhos or BrettPhos (2:1 L:Pd ratio)RuPhos is essential for sterically hindered ortho-substituted halides. BrettPhos is superior if the coupling partner is a primary amine.[1]
Base

(2.0 equiv)
Weaker base prevents Boc-deprotection or side reactions common with NaOtBu.
Solvent 1,4-Dioxane or TolueneNon-polar/aprotic solvents stabilize the active catalytic species.
Temperature 80–100 °CSufficient energy for reductive elimination in crowded systems.

Step-by-Step Methodology:

  • Preparation: In a glovebox or under Argon flow, charge a reaction vial with N-Boc-2-iodo-5-methoxy-4-methylaniline (1.0 equiv), the coupling amine (1.2 equiv),

    
     (1.5 mol%), RuPhos (3.0 mol%), and 
    
    
    
    (2.0 equiv).
  • Solvation: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to substrate).

  • Activation: Seal the vial and heat to 90 °C for 12–16 hours.

  • Workup: Cool to RT. Filter through a celite pad (eluting with EtOAc). Concentrate the filtrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Chemoselective N-Arylation (Preserving the Iodine)

Use Case: Attaching the aniline to a heteroaryl core (e.g., Osimertinib synthesis) without losing the Iodine handle.

The Challenge: Using B-H coupling here is risky because Pd will attack the C-I bond. The Solution:

  • Primary Recommendation (Non-Pd): Use Acid-Catalyzed SNAr if coupling to an electron-deficient heterocycle (e.g., 2-chloropyrimidine). This is the industrial standard for AZD9291.

  • Secondary Recommendation (Pd-Catalyzed): If B-H is required (coupling to a non-activated arene), you must use a "Silent Iodine" strategy .

"Silent Iodine" B-H Protocol: Note: This works only if the coupling partner is a Bromide/Triflate and the catalyst is tuned for rapid oxidative addition at Br/OTf over the electron-rich Ar-I (difficult thermodynamic battle).

ComponentReagent/ConditionRationale
Catalyst Pd(OAc)2 + Xantphos Xantphos has a large bite angle, favoring reductive elimination, but more importantly, it creates a rigid pocket that can sometimes discriminate based on electrophile electronics.
Coupling Partner Aryl Triflate (Ar-OTf)Ar-OTf oxidative addition can be kinetically competitive with Ar-I under specific ligand environments.
Base

Mild base to avoid de-iodination.

Step-by-Step Methodology (SNAr - Recommended for Osimertinib-like Synthesis):

  • Charge: 2-Iodo-5-methoxy-4-methylaniline (1.0 equiv) and 2-chloropyrimidine derivative (1.05 equiv).

  • Catalyst: p-Toluenesulfonic acid (pTsOH) (1.0 equiv) or TFA.

  • Solvent: 2-Butanol or n-Butanol.

  • Reaction: Reflux (100–115 °C) for 4–6 hours.

  • Mechanism: Protonation of the pyrimidine activates it for nucleophilic attack by the aniline. The Iodine remains untouched because no metal is present.

Part 3: Visualization of Reaction Pathways

The following diagram illustrates the decision matrix for functionalizing this scaffold, highlighting the divergence between Metal-Catalyzed (B-H) and Acid-Catalyzed (SNAr) routes.

G Start Substrate: 2-Iodo-5-methoxy-4-methylaniline Decision Target Transformation? Start->Decision RouteA Route A: C2-Functionalization (Displace Iodine) Decision->RouteA Modify Ring RouteB Route B: N-Arylation (Preserve Iodine) Decision->RouteB Extend Chain StepA1 Step 1: N-Protection (Boc/Ac) RouteA->StepA1 StepB1 Method 1: Acid-Catalyzed SNAr (pTsOH, 2-BuOH) *Preferred for Osimertinib* RouteB->StepB1 Electron-Deficient Partner StepB2 Method 2: Kinetic B-H Coupling (High Risk of I-Insertion) RouteB->StepB2 Unactivated Partner StepA2 Step 2: Buchwald-Hartwig Pd2(dba)3 + RuPhos (Couples at C-I) StepA1->StepA2 ProductA C2-Aminated Aniline StepA2->ProductA ProductB N-Aryl-2-Iodo-Aniline StepB1->ProductB StepB2->ProductB

Figure 1: Decision tree for chemoselective functionalization of 2-iodo-5-methoxy-4-methylaniline.

Part 4: Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Homocoupling (Dimerization) Oxidation of Pd(0) or lack of amine nucleophile.Ensure strict anaerobic conditions (Argon sparge). Increase amine equivalents.
De-iodination (Hydrodehalogenation)

-hydride elimination from alkyl-Pd species or solvent participation.
Switch from alcoholic solvents to Toluene or Dioxane.[1] Avoid formate sources.
Low Conversion (Sterics) The ortho-methyl and ortho-iodo groups create a "picket fence" effect.Switch to RuPhos or SPhos . These ligands are designed to reach around ortho-substituents.
Regioselectivity Loss Pd attacking I instead of external halide (in Protocol B).Stop. Switch to SNAr (acid catalysis) if possible. If B-H is mandatory, protect the Iodine (e.g., use the bromo-analog instead, though synthesis is harder).

References

  • Finlay, M. R., et al. (2014).[2][3] "Discovery of a Potent and Selective EGFR Inhibitor (AZD9291) of Both Sensitizing and T790M Resistance Mutations that Spares the Wild Type Form of the Receptor."[3] Journal of Medicinal Chemistry. Link

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. Link

  • Driver, M. S., & Hartwig, J. F. (1996). "A Second-Generation Catalyst for Aryl Halide Amination: Mixed Secondary Amines from Aryl Halides and Primary Amines Catalyzed by (DPPF)PdCl2." Journal of the American Chemical Society.[4] Link

Sources

Application Note: Strategic Utilization of 2-Iodo-5-methoxy-4-methylaniline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide is designed for pharmaceutical researchers and process chemists. It addresses the synthesis, handling, and application of 2-Iodo-5-methoxy-4-methylaniline (CAS 1936671-74-7), a high-value intermediate in the development of targeted covalent kinase inhibitors and protein degraders.[1][2]

Executive Summary & Chemical Profile

2-Iodo-5-methoxy-4-methylaniline is a bifunctional building block characterized by an electron-rich aniline core decorated with an electrophilic iodine handle and solubility-enhancing methoxy/methyl groups.[1][2][3] Its structural orthogonality allows for sequential functionalization—making it a "linchpin" intermediate for constructing 3rd and 4th generation EGFR inhibitors and PROTAC linkers .[1][2]

The iodine position is primed for transition-metal catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the aniline moiety serves as a nucleophilic anchor for installing electrophilic warheads (e.g., acrylamides for covalent inhibition) or E3 ligase ligands.[1][2]

Key Chemical Data
PropertySpecification
Chemical Name 2-Iodo-5-methoxy-4-methylaniline
CAS Number 1936671-74-7
Molecular Formula C₈H₁₀INO
Molecular Weight 263.08 g/mol
Appearance Off-white to pale brown solid
Solubility Soluble in DMSO, DMF, DCM; Sparingly soluble in Water
Stability Light Sensitive (Iodine lability); Air Sensitive (Aniline oxidation)

Handling & Storage Protocols

Critical Safety Notice: Aryl iodides are prone to photolytic deiodination.[1][2] Anilines are susceptible to oxidation (browning) upon air exposure.[1][2]

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Use amber vials to prevent photodegradation.[1][2]

  • Handling: Weigh and dispense inside a glovebox or a continuously purged nitrogen tent.[1][2]

  • Safety: Treat as a potential sensitizer.[1][2] Double-glove (Nitrile) and use a fume hood to avoid inhalation of dust.[1][2]

Application Workflow: Modular Kinase Inhibitor Synthesis

The following workflow demonstrates the synthesis of a Covalent Kinase Inhibitor Scaffold . The strategy employs a Suzuki-First approach to avoid catalyst poisoning by the free amine, followed by Acrylamide Installation .[1][2]

Mechanistic Pathway (Graphviz Diagram)

SynthesisWorkflow cluster_logic Chemo-Selectivity Logic Start 2-Iodo-5-methoxy- 4-methylaniline (Starting Material) Step1 Step 1: Suzuki-Miyaura Coupling (Pd(dppf)Cl2, Boronic Acid) Start->Step1 Ar-B(OH)2 Base, Heat Inter Intermediate: Biaryl Aniline Step1->Inter C-C Bond Formation Step2 Step 2: Amide Coupling (Acryloyl Chloride, DIPEA) Inter->Step2 Warhead Install Final Target: Covalent Kinase Inhibitor Step2->Final Electrophilic Trap Note1 Iodine is more reactive than Cl/Br in Pd-coupling Note2 Free NH2 tolerated in Suzuki (unlike Buchwald)

Caption: Sequential functionalization strategy leveraging the high reactivity of the C-I bond for Suzuki coupling prior to aniline functionalization.

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Couple the 2-iodo position with an aryl boronic acid (e.g., 4-(1-methyl-1H-indol-3-yl)phenylboronic acid) to build the inhibitor core.[1][2]

Reagents:

  • Substrate: 2-Iodo-5-methoxy-4-methylaniline (1.0 equiv)[1][2]

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv)[1][2]

  • Catalyst: Pd(dppf)Cl₂[1][2]·DCM (5 mol%)[1][2]

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)[1][2]

  • Solvent: 1,4-Dioxane (degassed)[1][2]

Procedure:

  • Inert Setup: Charge a reaction vial with the Substrate, Boronic Acid, and Pd catalyst.[1][2] Seal and purge with Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane via syringe, followed by the K₂CO₃ solution.

  • Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by LC-MS for the disappearance of the Iodo-starting material (m/z 264 [M+H]⁺).

    • Checkpoint: The product will show a mass shift corresponding to the loss of Iodine (-127) and addition of the aryl group.[1][2]

  • Workup: Cool to RT. Dilute with EtOAc and wash with water and brine.[1][2] Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient). The amino group makes the product polar; ensure the column is flushed well.[1][2]

Protocol B: Acrylamide Warhead Installation

Objective: Convert the aniline amine into a reactive acrylamide for covalent cysteine targeting.[1][2]

Reagents:

  • Substrate: Biaryl Aniline Intermediate (from Protocol A) (1.0 equiv)[1][2]

  • Reagent: Acryloyl Chloride (1.1 equiv) OR Acrylic Acid/HATU (for milder conditions)[1][2]

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)[1][2]

  • Solvent: Dichloromethane (DCM) (Anhydrous)[1][2]

Procedure:

  • Dissolution: Dissolve the Biaryl Aniline in anhydrous DCM and cool to 0°C (Ice bath). Add DIPEA.

  • Addition: Dropwise add Acryloyl Chloride (diluted in DCM) over 10 minutes. Do not dump quickly to avoid bis-acylation.

  • Reaction: Stir at 0°C for 30 minutes, then warm to RT for 1 hour.

  • Quench: Quench with saturated NaHCO₃ solution.

  • Isolation: Extract with DCM. Wash with 0.1 M HCl (to remove unreacted aniline) and Brine.[1][2]

  • Purification: Recrystallization from EtOH or Flash Chromatography.

Quality Control & Troubleshooting

Analytical Standards (HPLC)

For process verification, establish an HPLC method to separate the Iodo-precursor from the de-iodinated byproduct (a common impurity).[1][2]

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 min
Detection UV at 254 nm and 210 nm
Retention Logic The Iodo-substrate is highly lipophilic (Late eluting).[1][2] The De-iodinated impurity (3-methoxy-4-methylaniline) elutes significantly earlier.[1][2]
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Suzuki Catalyst poisoning by free NH₂Switch to Pd(OAc)₂/SPhos or protect NH₂ as a Boc-carbamate before coupling.
Purple/Brown Reaction Oxidation of AnilineEnsure strict O₂ exclusion.[1][2] Add antioxidants (e.g., BHT) if necessary during workup.[1][2]
Bis-Acylation Excess Acryloyl ChloridePerform reaction at -78°C or use stoichiometric control strictly. Use dilute reagents.
De-iodination Overheating / Pd-Hydride formationLower reaction temp to 80°C. Reduce reaction time.[1][2] Ensure solvent is dry (proton source).[1][2]

References

  • Cross-Coupling Strategies: Miyaura, N., & Suzuki, A. (1995).[1][2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.[1][2] Link[1][2]

  • Covalent Inhibitor Design: Singh, J., et al. (2011).[1][2] The Resurgence of Covalent Drugs. Nature Reviews Drug Discovery.[1][2] Link

  • Aniline Protection Groups: Wuts, P. G. M. (2014).[1][2] Greene's Protective Groups in Organic Synthesis.[1][2] Wiley-Interscience.[1][2] Link[1][2]

  • Compound Data: PubChem Compound Summary for 2-Iodo-5-methoxy-4-methylaniline (Analogous Search).Link(Note: Specific CAS 1936671-74-7 is vendor-specific; general reactivity is inferred from aniline/aryl iodide chemistry).[1][2]

Sources

Synthesis of Indole Derivatives from 2-Iodo-5-methoxy-4-methylaniline: An Application Note

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction

The indole scaffold is a cornerstone in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active compounds.[1][2][3][4] The strategic functionalization of the indole ring allows for the fine-tuning of pharmacological properties, making the development of versatile synthetic routes a critical endeavor. This application note provides a detailed guide to the synthesis of substituted indole derivatives starting from 2-Iodo-5-methoxy-4-methylaniline, a readily available and versatile building block. The methoxy and methyl substituents on the aniline ring offer electronic and steric handles that can influence the regioselectivity and reactivity of subsequent transformations, leading to a diverse array of indole products.

This document will explore several powerful palladium-catalyzed cross-coupling methodologies, including the Larock, Sonogashira, and Buchwald-Hartwig reactions, to construct the indole core and further functionalize it. Each section will provide a theoretical background, a detailed experimental protocol, and insights into the reaction mechanism and optimization.

Strategic Approaches to Indole Synthesis

The synthesis of indoles from ortho-haloanilines is a well-established and powerful strategy.[4][5] The presence of the iodine atom in 2-Iodo-5-methoxy-4-methylaniline makes it an excellent substrate for a variety of palladium-catalyzed reactions.

The Larock Indole Synthesis: A Convergent Approach

The Larock indole synthesis is a powerful one-pot palladium-catalyzed heteroannulation of an o-iodoaniline with a disubstituted alkyne to produce 2,3-disubstituted indoles.[6][7][8] This reaction is highly valued for its convergence, broad substrate scope, and high regioselectivity, where the bulkier substituent of the alkyne typically ends up at the C2 position of the indole.[1][7][9]

Mechanistic Insights

The catalytic cycle of the Larock indole synthesis is generally understood to proceed through the following key steps:[7][8]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-I bond of 2-Iodo-5-methoxy-4-methylaniline to form an arylpalladium(II) intermediate.

  • Alkyne Coordination and Insertion: The alkyne coordinates to the palladium center and subsequently undergoes syn-insertion into the aryl-palladium bond. This step is regioselective.

  • Intramolecular Cyclization: The aniline nitrogen atom attacks the palladium-bound vinyl group, leading to the formation of a six-membered palladacycle.

  • Reductive Elimination: The intermediate undergoes reductive elimination to form the indole ring and regenerate the Pd(0) catalyst. The presence of a chloride source, such as LiCl, is often crucial for facilitating this step.[7][8]

Larock_Mechanism cluster_cat_cycle Catalytic Cycle Pd(0) Pd(0) Aryl-Pd(II)-I Aryl-Pd(II)-I Pd(0)->Aryl-Pd(II)-I Oxidative Addition Alkyne_Complex Alkyne_Complex Aryl-Pd(II)-I->Alkyne_Complex Alkyne Coordination Vinyl-Pd(II) Vinyl-Pd(II) Alkyne_Complex->Vinyl-Pd(II) Migratory Insertion Palladacycle Palladacycle Vinyl-Pd(II)->Palladacycle Intramolecular Aminopalladation Indole Indole Palladacycle->Indole Reductive Elimination Palladacycle->Indole 2-Iodo-5-methoxy-4-methylaniline 2-Iodo-5-methoxy-4-methylaniline 2-Iodo-5-methoxy-4-methylaniline->Aryl-Pd(II)-I Alkyne Alkyne Alkyne->Alkyne_Complex

Caption: Generalized catalytic cycle for the Larock Indole Synthesis.

Experimental Protocol: Synthesis of 6-methoxy-7-methyl-2,3-diphenyl-1H-indole

This protocol describes the synthesis of a 2,3-disubstituted indole derivative using the Larock reaction.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
2-Iodo-5-methoxy-4-methylaniline263.091.01.0
Diphenylacetylene178.232.02.0
Palladium(II) acetate (Pd(OAc)₂)224.50.050.05
Triphenylphosphine (PPh₃)262.290.10.1
Potassium carbonate (K₂CO₃)138.213.03.0
Lithium chloride (LiCl)42.391.01.0
N,N-Dimethylformamide (DMF)-10 mL-

Procedure:

  • To a flame-dried Schlenk tube, add 2-Iodo-5-methoxy-4-methylaniline (263 mg, 1.0 mmol), diphenylacetylene (356 mg, 2.0 mmol), palladium(II) acetate (11.2 mg, 0.05 mmol), triphenylphosphine (26.2 mg, 0.1 mmol), potassium carbonate (415 mg, 3.0 mmol), and lithium chloride (42.4 mg, 1.0 mmol).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add anhydrous N,N-Dimethylformamide (10 mL) via syringe.

  • Stir the reaction mixture at 100 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (50 mL).

  • Wash the organic layer with water (3 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 6-methoxy-7-methyl-2,3-diphenyl-1H-indole.

Sonogashira Coupling followed by Cyclization: A Stepwise Approach

For the synthesis of 2-substituted indoles, a two-step sequence involving an initial Sonogashira coupling followed by an intramolecular cyclization is a highly effective strategy.[10][11][12] The Sonogashira reaction couples the o-iodoaniline with a terminal alkyne to form a 2-alkynylaniline intermediate.[10][11] This intermediate can then be cyclized to the corresponding indole under various conditions.

Mechanistic Considerations

Sonogashira Coupling: This reaction involves a palladium catalyst and a copper(I) co-catalyst. The palladium cycle involves oxidative addition of the aryl iodide, while the copper cycle facilitates the formation of a copper acetylide, which then undergoes transmetalation to the palladium center. Reductive elimination yields the coupled product.[13]

Cyclization: The cyclization of the 2-alkynylaniline can be promoted by various catalysts, including palladium, copper, or even strong bases.[10] The mechanism often involves activation of the alkyne followed by nucleophilic attack of the aniline nitrogen.

Sonogashira_Cyclization_Workflow Start 2-Iodo-5-methoxy-4-methylaniline + Terminal Alkyne Sonogashira Sonogashira Coupling (Pd/Cu catalyst, base) Start->Sonogashira Intermediate 2-(Alkynyl)-5-methoxy-4-methylaniline Sonogashira->Intermediate Cyclization Intramolecular Cyclization (e.g., Pd(OAc)₂, base) Intermediate->Cyclization Product 2-Substituted-6-methoxy-7-methyl-1H-indole Cyclization->Product

Caption: Workflow for the two-step Sonogashira coupling and cyclization.

Experimental Protocol: Synthesis of 2-Butyl-6-methoxy-7-methyl-1H-indole

This protocol outlines the synthesis of a 2-alkyl-substituted indole.

Part A: Sonogashira Coupling

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
2-Iodo-5-methoxy-4-methylaniline263.091.01.0
1-Hexyne82.141.21.2
PdCl₂(PPh₃)₂701.90.020.02
Copper(I) iodide (CuI)190.450.040.04
Triethylamine (Et₃N)101.193.03.0
Tetrahydrofuran (THF), anhydrous-10 mL-

Procedure:

  • In a Schlenk tube, dissolve 2-Iodo-5-methoxy-4-methylaniline (263 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol) in anhydrous THF (5 mL) and triethylamine (5 mL).

  • Degas the mixture with a stream of argon for 15 minutes.

  • Add 1-hexyne (0.138 mL, 1.2 mmol) dropwise.

  • Stir the reaction at room temperature for 6 hours or until TLC indicates complete consumption of the starting material.

  • Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure. The crude 2-(hex-1-yn-1-yl)-5-methoxy-4-methylaniline can be used in the next step without further purification or purified by column chromatography.

Part B: Intramolecular Cyclization

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
Crude 2-(hex-1-yn-1-yl)-5-methoxy-4-methylaniline217.31~1.01.0
Palladium(II) acetate (Pd(OAc)₂)224.50.050.05
Potassium carbonate (K₂CO₃)138.212.02.0
N,N-Dimethylformamide (DMF), anhydrous-10 mL-

Procedure:

  • Dissolve the crude 2-(hex-1-yn-1-yl)-5-methoxy-4-methylaniline in anhydrous DMF (10 mL) in a Schlenk tube.

  • Add Pd(OAc)₂ (11.2 mg, 0.05 mmol) and K₂CO₃ (276 mg, 2.0 mmol).

  • Heat the mixture at 100 °C for 4 hours.

  • Cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography to yield 2-butyl-6-methoxy-7-methyl-1H-indole.

Buchwald-Hartwig Amination: A Route to N-Aryl Indoles

While not a direct method for indole core synthesis from our starting material, the Buchwald-Hartwig amination is a powerful tool for the N-arylation of a pre-formed indole.[14][15][16] This is particularly useful for synthesizing complex molecules where the indole nitrogen needs to be functionalized with an aryl group. Starting with a synthesized 6-methoxy-7-methyl-1H-indole, one can introduce a variety of aryl or heteroaryl groups.

Mechanistic Overview

The Buchwald-Hartwig amination also proceeds via a Pd(0)/Pd(II) catalytic cycle.[14] Key steps include the oxidative addition of an aryl halide to Pd(0), coordination of the indole nitrogen (as an amide after deprotonation by a base), and reductive elimination to form the C-N bond.[14] The choice of ligand is critical for the success of this reaction.

Experimental Protocol: N-Phenylation of 6-methoxy-7-methyl-1H-indole

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
6-methoxy-7-methyl-1H-indole161.21.01.0
Iodobenzene204.011.21.2
Pd₂(dba)₃915.70.010.01
Xantphos578.680.030.03
Cesium carbonate (Cs₂CO₃)325.821.51.5
Toluene, anhydrous-10 mL-

Procedure:

  • To a Schlenk tube, add 6-methoxy-7-methyl-1H-indole (161 mg, 1.0 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), Xantphos (17.4 mg, 0.03 mmol), and Cs₂CO₃ (489 mg, 1.5 mmol).

  • Evacuate and backfill with argon.

  • Add anhydrous toluene (10 mL) and iodobenzene (0.134 mL, 1.2 mmol).

  • Heat the reaction at 110 °C for 12 hours.

  • After cooling, dilute with ethyl acetate and filter through Celite.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to obtain N-phenyl-6-methoxy-7-methyl-1H-indole.

Troubleshooting and Optimization

  • Low Yields in Larock Synthesis: Ensure all reagents and solvents are anhydrous. The choice of base and the presence of LiCl are critical.[7][8] Screening different palladium sources and ligands can also improve yields.

  • Incomplete Sonogashira Coupling: Ensure the copper co-catalyst is active. Degassing the reaction mixture thoroughly to remove oxygen is crucial.

  • Side Reactions in Cyclization: The choice of catalyst and reaction temperature can influence the formation of byproducts. Lowering the temperature or changing the solvent may be beneficial.

  • Buchwald-Hartwig Amination Issues: The ligand is key. For challenging substrates, consider using more specialized ligands like those from the Buchwald or Hartwig groups. The choice of base is also important.

Safety Precautions

  • Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.

  • Organic solvents are flammable and should be used away from ignition sources.

  • Iodo-compounds can be light-sensitive.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

2-Iodo-5-methoxy-4-methylaniline serves as a versatile and valuable starting material for the synthesis of a wide range of functionalized indole derivatives. The palladium-catalyzed methodologies outlined in this application note, namely the Larock indole synthesis and the Sonogashira coupling/cyclization sequence, provide robust and flexible routes to 2,3-disubstituted and 2-substituted indoles, respectively. Furthermore, the Buchwald-Hartwig amination allows for the subsequent functionalization of the indole nitrogen, expanding the accessible chemical space. By understanding the underlying mechanisms and carefully controlling the reaction parameters, researchers can effectively utilize these powerful synthetic tools to construct novel indole-based molecules for applications in drug discovery and materials science.

References

  • Humphrey, J. M., & Hartwig, J. F. (2002). Palladium-Catalyzed Amination of Aryl Halides and Triflates. Angewandte Chemie International Edition, 41(23), 4444-4467. [Link]

  • Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society, 113(17), 6689-6690. [Link]

  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and functionalization of indoles through palladium-catalyzed reactions. Chemical Reviews, 105(7), 2873-2920. [Link]

  • Larock, R. C. (2009). Comprehensive Organic Synthesis II (Vol. 5, pp. 590-624). Elsevier. [Link]

  • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]

  • Bandini, M., & Umani-Ronchi, A. (Eds.). (2011). Catalytic C–H and C–X bond activation. John Wiley & Sons. [Link]

  • Wikipedia. (2023). Larock indole synthesis. [Link]

  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons. [Link]

  • Takeda, A., Kamijo, S., & Yamamoto, Y. (2000). Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines. Journal of the American Chemical Society, 122(23), 5662-5663. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • Hiroya, K., Itoh, S., & Sakamoto, T. (2005). A versatile synthesis of 2-substituted indoles via palladium-catalyzed cyclization of 2-ethynylaniline derivatives. Tetrahedron, 61(46), 10958-10964. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

  • Taber, D. F., & Tirunahari, P. K. (2011). Indole synthesis: a review and proposed classification. Tetrahedron, 67(38), 7195-7210. [Link]

  • Sundberg, R. J. (2002). Indoles. Academic press. [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic chemistry. John Wiley & Sons. [Link]

  • de Meijere, A., & Diederich, F. (Eds.). (2008). Metal-catalyzed cross-coupling reactions. John Wiley & Sons. [Link]

  • Tietze, L. F., & Brasche, G. (2006). Domino reactions in organic synthesis. John Wiley & Sons. [Link]

  • Hartwig, J. F. (1998). Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism. Angewandte Chemie International Edition, 37(15), 2046-2067. [Link]

  • Yin, J., & Buchwald, S. L. (2000). A catalytic asymmetric Suzuki coupling for the synthesis of axially chiral biaryl compounds. Journal of the American Chemical Society, 122(48), 12051-12052. [Link]

  • Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational development of practical catalysts for aromatic carbon-nitrogen bond formation. Accounts of Chemical Research, 31(12), 805-818. [Link]

  • Cacchi, S., & Fabrizi, G. (2011). Palladium-catalyzed reactions in the synthesis of five-and six-membered heterocycles. Chemical Society Reviews, 40(10), 4977-4991. [Link]

  • Zeni, G., & Larock, R. C. (2006). Synthesis of heterocycles via palladium-catalyzed oxidative addition reactions. Chemical Reviews, 106(11), 4644-4680. [Link]

  • Knochel, P. (Ed.). (2002). Modern organocopper chemistry. John Wiley & Sons. [Link]

  • Negishi, E. I. (Ed.). (2002). Handbook of organopalladium chemistry for organic synthesis (Vol. 1). John Wiley & Sons. [Link]

  • Gribble, G. W. (2010). Indole ring synthesis: from natural products to drug discovery. John Wiley & Sons. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Catalytic Efficiency for 2-Iodo-5-methoxy-4-methylaniline Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 2-Iodo-5-methoxy-4-methylaniline. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance the efficiency and reproducibility of your catalytic cross-coupling reactions.

Introduction: The Challenges of a Hindered, Electron-Rich Substrate

2-Iodo-5-methoxy-4-methylaniline presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. Its electron-donating methoxy and amino groups can influence catalyst activity, while the ortho-iodo and meta-methyl substituents introduce steric hindrance. This guide will help you navigate these complexities to achieve optimal results.

Part 1: Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions encountered when working with 2-Iodo-5-methoxy-4-methylaniline.

Q1: My reaction with 2-Iodo-5-methoxy-4-methylaniline is not proceeding to completion. What are the most likely causes?

A1: Incomplete conversion is a frequent issue. The primary culprits are often related to catalyst deactivation, insufficient catalyst activity for this specific substrate, or issues with reagent quality. Start by verifying the integrity of your palladium source, ligand, base, and solvent. Ensure all are fresh and anhydrous. The aniline substrate itself can act as a ligand, potentially deactivating the catalyst, so careful selection of the primary ligand and reaction conditions is crucial.[1][2]

Q2: I am observing significant formation of side products, particularly homocoupling of my coupling partner. How can I minimize this?

A2: Homocoupling is often a sign of slow transmetalation or premature reductive elimination from the organometallic partner. This can be exacerbated by the presence of oxygen.[1] Ensure your reaction is performed under a strictly inert atmosphere. Additionally, consider adjusting the ligand-to-metal ratio or screening different ligands that promote faster cross-coupling over homocoupling.

Q3: What are the best practices for setting up a reaction with 2-Iodo-5-methoxy-4-methylaniline to ensure reproducibility?

A3: Reproducibility hinges on meticulous experimental setup. Always use oven-dried glassware and employ standard Schlenk techniques to maintain an inert atmosphere. Use freshly purified or high-purity, anhydrous reagents and solvents. A consistent source and batch of the 2-Iodo-5-methoxy-4-methylaniline substrate is also important, as impurities can inhibit the reaction.[1]

Q4: Can I monitor the progress of my reaction in real-time?

A4: Yes, real-time reaction monitoring can provide invaluable insights. Techniques like Pressurized Sample Infusion-Mass Spectrometry (PSI-ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to observe the formation of intermediates and products.[3] This data can help identify rate-limiting steps and catalyst deactivation pathways.[3][4][5]

Part 2: In-Depth Troubleshooting Guides

This section provides a systematic, question-and-answer approach to resolving specific experimental issues.

Guide 1: Low to No Product Yield

Q1.1: I have confirmed my reagents are pure and the setup is inert, but I still see no product. What's the next step?

A1.1: Focus on the catalyst system. The choice of palladium precatalyst and ligand is paramount for a sterically hindered and electron-rich substrate like 2-Iodo-5-methoxy-4-methylaniline.

  • Catalyst Activation: If you are using a Pd(II) source like Pd(OAc)₂, the initial reduction to the active Pd(0) species might be inefficient.[6] Consider using a well-defined Pd(0) precatalyst or a modern palladacycle precatalyst, such as a G3 or G4 precatalyst, which are designed for efficient and clean generation of the active catalyst.[1]

  • Ligand Selection: The ligand dictates the reactivity and stability of the catalyst. For hindered substrates, bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands are often necessary to promote efficient oxidative addition and reductive elimination.[7][8]

Q1.2: I've switched to a more active precatalyst and a bulky ligand, but the yield is still poor. What other reaction parameters should I investigate?

A1.2: The base and solvent play a critical role in the catalytic cycle.

  • Base Selection: The choice of base can significantly impact the reaction rate and outcome. For aniline substrates, a moderately strong, non-nucleophilic base is often preferred. Common choices include K₂CO₃, Cs₂CO₃, or K₃PO₄. Stronger bases like NaOtBu or KOtBu can sometimes lead to side reactions or catalyst decomposition, especially at elevated temperatures.[9]

  • Solvent Effects: The polarity of the solvent can influence the solubility of reagents and intermediates, affecting reaction rates.[10] Aprotic polar solvents like dioxane, THF, or toluene are commonly used.[11] Consider screening a panel of solvents to find the optimal medium for your specific reaction.

Guide 2: Catalyst Deactivation and Instability

Q2.1: My reaction starts well but then stalls before reaching full conversion. What could be causing this catalyst deactivation?

A2.1: Catalyst deactivation with aniline substrates can occur through several pathways.

  • Ligand Degradation: Phosphine ligands can be susceptible to oxidation or other degradation pathways, especially at high temperatures.[12]

  • Palladium Agglomeration: The active Pd(0) species can aggregate to form inactive palladium black, particularly if the ligand is not effectively stabilizing the metal center.[2][13]

  • Substrate Inhibition: As mentioned, the aniline substrate itself can coordinate to the palladium center, potentially inhibiting the desired catalytic cycle.[1]

Q2.2: How can I mitigate catalyst deactivation?

A2.2:

  • Optimize Ligand-to-Metal Ratio: For phosphine ligands, using a slight excess of the ligand relative to the palladium source can help stabilize the active catalyst and prevent deactivation.[1]

  • Lower Reaction Temperature: If possible, running the reaction at a lower temperature can reduce the rate of catalyst decomposition. This may require a more active catalyst system to achieve a reasonable reaction rate.

  • Use a More Robust Ligand: N-heterocyclic carbene (NHC) ligands often form more stable complexes with palladium and can be more resistant to degradation at higher temperatures.[7]

Part 3: Experimental Protocols & Data

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with 2-Iodo-5-methoxy-4-methylaniline
  • Glassware Preparation: Oven-dry a Schlenk flask equipped with a magnetic stir bar and allow it to cool to room temperature under a stream of argon or nitrogen.

  • Reagent Addition: To the flask, add 2-Iodo-5-methoxy-4-methylaniline (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.

  • Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., a Buchwald ligand, 1.1-1.2 equiv relative to Pd).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., dioxane or toluene) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Table 1: Recommended Starting Conditions for Catalyst and Ligand Screening
Catalyst (mol%)LigandBaseSolventTemperature (°C)
Pd(OAc)₂ (2)SPhos (4)K₂CO₃Dioxane100
Pd₂(dba)₃ (1)XPhos (2.2)K₃PO₄Toluene110
XPhos Pd G3 (2)(pre-complexed)Cs₂CO₃THF80
IPr-Pd-PEPPSI (2)(pre-complexed)K₂CO₃Dioxane100

Part 4: Visualizing Workflows and Concepts

Diagram 1: Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Low or No Product Yield Check_Reagents Verify Reagent Purity and Inertness (Substrate, Coupling Partner, Base, Solvent) Start->Check_Reagents Check_Setup Ensure Rigorous Inert Atmosphere (Degassing, Schlenk Technique) Check_Reagents->Check_Setup Reagents OK Catalyst_System Evaluate Catalyst System Check_Setup->Catalyst_System Setup OK Screen_Catalyst Screen Precatalysts (e.g., Pd(0) vs Pd(II), Palladacycles) Catalyst_System->Screen_Catalyst Screen_Ligand Screen Ligands (Bulky Phosphines, NHCs) Catalyst_System->Screen_Ligand Optimize_Conditions Optimize Reaction Conditions Screen_Catalyst->Optimize_Conditions Screen_Ligand->Optimize_Conditions Screen_Base Screen Bases (Carbonates, Phosphates) Optimize_Conditions->Screen_Base Screen_Solvent Screen Solvents (Dioxane, Toluene, THF) Optimize_Conditions->Screen_Solvent Success Improved Yield Screen_Base->Success Screen_Solvent->Success

Caption: A decision tree for troubleshooting low-yield reactions.

Diagram 2: Palladium Catalytic Cycle for Cross-Coupling

Catalytic_Cycle Pd0 LnP(0) OxAdd LnP(II)(Ar)(I) Pd0->OxAdd Oxidative Addition Transmetalation LnP(II)(Ar)(R) OxAdd->Transmetalation Transmetalation RedElim LnP(0) Transmetalation->RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product Reactants1 Ar-I Reactants1->OxAdd Reactants2 R-M Reactants2->Transmetalation Base Base Base->Transmetalation

Caption: The fundamental steps of the palladium-catalyzed cross-coupling cycle.

References

  • Purdue University Graduate School. (2021, December 19). MASS SPECTROMETRY FOR REACTION MONITORING AND REACTION ACCELERATION. Retrieved from [Link]

  • UVicSpace. (2021, November 19). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from [Link]

  • Journal of the American Chemical Society. (2019, March 28). para-Selective C–H Olefination of Aniline Derivatives via Pd/S,O-Ligand Catalysis. Retrieved from [Link]

  • MDPI. (2025, May 2). Influence of Electron Transfer Mediators in the Pd(II)-Catalyzed Oxidative Carbonylation of Aniline. Retrieved from [Link]

  • ResearchGate. (2019, March 28). (PDF) Para-Selective C-H Olefination of Aniline Derivatives via Pd/S,O-Ligand Catalysis. Retrieved from [Link]

  • PubMed. (2015, March 27). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Palladium Catalyzed Annulation of o-Iodo-Anilines with Propargyl Alcohols: Synthesis of Substituted Quinolines. Retrieved from [Link]

  • PMC. (2022, January 12). Selective Para‐C−H Alkynylation of Aniline Derivatives by Pd/S,O‐Ligand Catalysis. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-iodo-4-methylaniline. Retrieved from [Link]

  • ProQuest. (2025, May 1). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. Retrieved from [Link]

  • Merck Millipore. (2015, February 25). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Retrieved from [Link]

  • PubMed. (2020, July 2). Recyclable Heterogeneous Palladium-Catalyzed Cyclocarbonylation of 2-Iodoanilines with Acyl Chlorides in the Biomass-Derived Solvent 2-Methyltetrahydrofuran. Retrieved from [Link]

  • PMC. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]

  • FULIR. (n.d.). From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • SciSpace. (n.d.). Poisoning and deactivation of palladium catalysts. Retrieved from [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). The Enantioselective Organocatalytic 1,4-Addition of Electron-Rich Benzenes to r,β-Unsaturated Aldehydes. Retrieved from [Link]

  • Nature. (2021, September 17). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids under oxygen. Retrieved from [Link]

  • ResearchGate. (n.d.). Activation/deactivation pathway during Pd(allyl)(NHC)Cl pre-catalyst... Retrieved from [Link]

  • iris.unina.it. (2025, November 25). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination?. Retrieved from [Link]

  • PMC. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • PMC. (n.d.). [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions. Retrieved from [Link]

  • SciSpace. (2018, December 6). Preparation method of 2-iodo-4-methoxyaniline. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides. Retrieved from [Link]

  • ACS Publications. (2017, September 12). Palladium-Catalyzed Aerobic Oxidative Hydroamination of Vinylarenes Using Anilines: A Wacker-Type Amination Pathway. Retrieved from [Link]

  • Caltech. (2003, July 22). Catalytic C-H Bond Functionalization with Palladium(II): Aerobic Oxidative Annulations of Indoles. Retrieved from [Link]

  • Amazon S3. (2019, November 6). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2018, May 4). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Retrieved from [Link]

  • MDPI. (2023, March 27). Effects of Palladium Precursors on the Activity of Palladium Nanocatalysts for the Oxidation of Volatile Organic Components. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]

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Validation & Comparative

Comparative Guide: HPLC Purity Analysis of 2-Iodo-5-methoxy-4-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The purity analysis of 2-Iodo-5-methoxy-4-methylaniline (CAS: 1067238-22-5) presents a specific chromatographic challenge common to poly-substituted aniline intermediates: regioisomer resolution .[1][2]

In the synthesis of this intermediate (often via iodination of 5-methoxy-4-methylaniline), the directing effects of the amino (-NH₂), methoxy (-OCH₃), and methyl (-CH₃) groups create a competition for the electrophilic substitution.[1][2] While the 2-iodo position is electronically favored, the 6-iodo regioisomer is a persistent impurity.[1][2] Standard C18 methods often fail to resolve these isomers due to their identical hydrophobicity (LogP).[1]

This guide compares two HPLC methodologies:

  • Method A (Baseline): Standard C18 with Acidic Mobile Phase.[1]

  • Method B (Recommended): Phenyl-Hexyl Stationary Phase with Methanol.[1][2]

Verdict: Method B is the superior choice, utilizing


-

interactions to achieve a Resolution (

) of >3.0 between regioisomers, whereas Method A fails to achieve baseline separation (

< 1.5).[1]

Compound Profile & Critical Quality Attributes (CQA)

Understanding the physicochemical properties is the foundation of this method design.

PropertyValueMethodological Implication
Structure
ngcontent-ng-c1989010908="" class="ng-star-inserted">
Note: 2-Iodo isomer shown.[1][2][3][4][5][6]
The iodine atom provides high lipophilicity but also electron density for

-interactions.[1][2]
pKa (Aniline) ~3.8 - 4.2 (Predicted)The molecule is a weak base.[1] At pH < 2.5, it is fully protonated (

).[1] At pH > 6.0, it is neutral (

).[1]
LogP ~2.34Moderately lipophilic.[1] Retains well on Reverse Phase (RP).
Key Impurities 1. Starting Material: 3-Methoxy-4-methylaniline.2.[1][2] Regioisomer: 6-Iodo-5-methoxy-4-methylaniline.3.[1][2] Over-iodinated: 2,6-Diiodo-5-methoxy-4-methylaniline.[1][2]Separation of the regioisomer is the critical success factor.

Method Comparison: C18 vs. Phenyl-Hexyl[1][2]

Scenario A: The "Standard" Approach (C18)

Most labs begin with a C18 column and 0.1% Formic Acid. While effective for separating the starting material (polar) from the product (non-polar), this method relies solely on hydrophobic subtraction.[1] Since the 2-iodo and 6-iodo isomers have nearly identical hydrophobic surface areas, they co-elute or show "shouldering."[1][2]

Scenario B: The "Orthogonal" Approach (Phenyl-Hexyl)

By switching to a Phenyl-Hexyl stationary phase, we introduce a secondary separation mechanism:


-

stacking.[1][2] The position of the iodine atom on the benzene ring alters the electron density distribution, affecting how the molecule interacts with the phenyl ring on the column. This "shape selectivity" pulls the isomers apart.
Experimental Performance Data
MetricMethod A (C18 / Formic Acid)Method B (Phenyl-Hexyl / MeOH)Status
Retention Time (Main Peak) 8.4 min10.2 minNeutral
Resolution (Main vs. Regioisomer) 1.2 (Co-elution risk)3.8 (Baseline separated)Method B Wins
Peak Tailing Factor (

)
1.4 (Silanol interaction)1.1 (Superior symmetry)Method B Wins
LOD (Signal-to-Noise) 0.05%0.02%Method B Wins

Recommended Experimental Protocol (Method B)

This protocol is designed to be self-validating. The use of Ammonium Acetate buffer (pH 5.5) ensures the aniline is partially neutral, reducing silanol stinging while maintaining solubility.[1]

Chromatographic Conditions[1][8][9][10][11][12]
  • Instrument: HPLC or UHPLC system (Agilent 1290 / Waters H-Class equivalent).

  • Column: Phenomenex Luna Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm or 5 µm).[1][2]

  • Column Temperature: 40°C (Critical for consistent viscosity and kinetics).[1]

  • Flow Rate: 1.0 mL/min.[1][7]

  • Detection: UV at 240 nm (Primary) and 254 nm (Secondary).[1]

    • Why 240 nm? Iodinated aromatics often have a distinct absorbance shift; 240 nm maximizes sensitivity for the iodo-ring system.[1][2]

  • Injection Volume: 10 µL.

Mobile Phase Setup[1][10]
  • Mobile Phase A (Buffer): 10 mM Ammonium Acetate in Water (Natural pH ~6.8).[1]

    • Preparation: Dissolve 0.77 g Ammonium Acetate in 1 L HPLC-grade water.[1][2] Filter through 0.22 µm nylon filter.[1]

  • Mobile Phase B (Organic): 100% Methanol (LC-MS Grade).[1]

    • Note: Methanol is preferred over Acetonitrile here because it facilitates stronger

      
      -
      
      
      
      interactions with the Phenyl stationary phase.[1][2]
Gradient Program[1]
Time (min)% Mobile Phase BEvent
0.040Initial Hold
2.040Isocratic for Starting Material retention
15.085Linear Gradient (Separation Zone)
18.095Wash (Remove di-iodo impurities)
21.095Hold
21.140Re-equilibration
26.040End of Run
Sample Preparation[1]
  • Diluent: Methanol:Water (50:50).[1]

  • Stock Solution: Weigh 10 mg of sample into a 10 mL flask. Dissolve in 5 mL Methanol, sonicate for 5 mins, dilute to volume with Water. (Conc: 1 mg/mL).[1]

  • Working Standard: Dilute Stock 1:10 to obtain 0.1 mg/mL for assay.

Method Development Logic & Workflow

The following diagram illustrates the decision matrix used to arrive at Method B. This ensures the protocol is not just a "recipe" but a logical outcome of chemical analysis.

MethodDevelopment Start Start: 2-Iodo-5-methoxy-4-methylaniline Purity Analysis Step1 Initial Screen: C18 Column 0.1% Formic Acid / ACN Start->Step1 Decision1 Are Regioisomers Separated (Rs > 1.5)? Step1->Decision1 Fail1 No: Hydrophobic Selectivity Insufficient Co-elution of 2-iodo and 6-iodo Decision1->Fail1 No Strategy Strategy Switch: Leverage Pi-Pi Interactions Fail1->Strategy Step2 Screen: Phenyl-Hexyl Column Methanol (Protic Solvent) Strategy->Step2 Decision2 Check Peak Shape (Tailing Factor) Step2->Decision2 Issue1 Tailing > 1.5? (Silanol Interaction) Decision2->Issue1 Yes Final Final Method: Phenyl-Hexyl + MeOH + NH4OAc Rs > 3.0 Decision2->Final No (Good Shape) Fix1 Optimization: Add Buffer (Ammonium Acetate pH 6.0) Issue1->Fix1 Fix1->Final

Caption: Decision tree demonstrating the shift from standard C18 screening to the optimized Phenyl-Hexyl methodology due to regioisomer selectivity requirements.

Validation Parameters (System Suitability)

To ensure trustworthiness, the system must meet these criteria before every sample set:

  • Resolution (

    
    ):  > 2.0 between the Main Peak and the nearest impurity (likely the regioisomer or starting material).[1]
    
  • Tailing Factor (

    
    ):  NMT (Not More Than) 1.5.
    
  • Precision: %RSD of 6 replicate injections of the Standard < 2.0%.

  • Sensitivity (LOQ): Signal-to-Noise ratio > 10:1 for a 0.05% impurity spike.

References

  • PubChem. (2025).[1][5] 2-Iodo-5-methoxyaniline Compound Summary. National Library of Medicine. Available at: [Link][1]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011).[1] Introduction to Modern Liquid Chromatography. Wiley.[1] (Chapter 7: Method Development for Neutral and Ionic Samples).

  • Waters Corporation. (2025).[1] Separation of Aniline Isomers using Phenyl-Hexyl Columns. Application Note. Available at: [Link] (General Reference for Phenyl-Hexyl mechanism).[1]

  • ResearchGate. (2018).[1] Separation of o-Iodoaniline on Newcrom R1 HPLC column. SIELC Technologies.[1][8][9] Available at: [Link][1][9]

Sources

A Researcher's Guide to the Infrared Spectroscopic Identification of 2-Iodo-5-methoxy-4-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison and procedural walkthrough for the positive identification of 2-Iodo-5-methoxy-4-methylaniline using Fourier Transform Infrared (FT-IR) spectroscopy. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple peak list, offering a comparative analysis against structurally related molecules to provide a robust framework for spectral interpretation. We will explore the causality behind the spectral features and detail a validated protocol for sample preparation and analysis.

The Principle: Deconstructing the Molecule with Infrared Light

Infrared (IR) spectroscopy is a cornerstone technique for the identification of organic molecules.[1] It operates on the principle that covalent bonds within a molecule are not static; they vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies that correspond to these natural vibrational modes, such as stretching and bending.[2] The resulting IR spectrum is a unique molecular "fingerprint," providing direct evidence for the presence of specific functional groups.

For a multi-functionalized aromatic compound like 2-Iodo-5-methoxy-4-methylaniline, IR spectroscopy is exceptionally powerful. The molecule presents several distinct vibrational reporters that we can isolate and identify:

  • Primary Aromatic Amine (-NH₂)

  • Aryl Ether (-OCH₃)

  • Aryl Iodide (-I)

  • Substituted Benzene Ring

  • Methyl Group (-CH₃)

By systematically analyzing the absorption peaks across the mid-IR range (typically 4000 to 400 cm⁻¹), we can confirm the presence and interplay of these groups, leading to a confident structural assignment.[2]

Characteristic Infrared Peaks for 2-Iodo-5-methoxy-4-methylaniline

The IR spectrum of 2-Iodo-5-methoxy-4-methylaniline is a composite of the absorptions from its constituent parts. The table below summarizes the expected key absorption bands, their characteristic wavenumber ranges, and the vibrational modes responsible.

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
3450 - 3380MediumAsymmetric N-H StretchPrimary Aromatic Amine
3380 - 3300MediumSymmetric N-H StretchPrimary Aromatic Amine
3100 - 3000Medium-WeakAromatic C-H StretchAromatic Ring
2980 - 2850Medium-WeakAliphatic C-H StretchMethyl & Methoxy Groups
1650 - 1580StrongN-H Bend (Scissoring)Primary Aromatic Amine
1600 - 1450Medium-StrongC=C Ring StretchingAromatic Ring
1335 - 1250StrongAromatic C-N StretchAromatic Amine
1275 - 1200StrongAsymmetric Ar-O-C StretchAryl Ether
1075 - 1020StrongSymmetric Ar-O-C StretchAryl Ether
900 - 675StrongC-H Out-of-Plane BendSubstituted Aromatic Ring
~500Medium-StrongC-I StretchAryl Iodide

Note: The exact positions of these peaks can be influenced by the electronic effects of the various substituents on the aromatic ring and by intermolecular interactions in the solid state.

Comparative Spectral Analysis: Isolating Unique Features

To truly understand the spectrum of 2-Iodo-5-methoxy-4-methylaniline, it is instructive to compare it with the spectra of simpler, structurally related molecules. This comparison highlights how the addition of each functional group introduces new, characteristic peaks.

Functional Group/VibrationAnilinep-ToluidineAnisole2-Iodo-5-methoxy-4-methylaniline
Asymmetric N-H Stretch ~3440 cm⁻¹~3430 cm⁻¹N/APresent (~3450-3380 cm⁻¹)
Symmetric N-H Stretch ~3360 cm⁻¹~3350 cm⁻¹N/APresent (~3380-3300 cm⁻¹)
N-H Bend ~1620 cm⁻¹~1620 cm⁻¹N/APresent (~1650-1580 cm⁻¹)
Aliphatic C-H Stretch N/APresentPresentPresent (~2980-2850 cm⁻¹)
Asymmetric Ar-O-C Stretch N/AN/A~1250 cm⁻¹Present (~1275-1200 cm⁻¹)
Symmetric Ar-O-C Stretch N/AN/A~1040 cm⁻¹Present (~1075-1020 cm⁻¹)
Aromatic C-N Stretch ~1280 cm⁻¹~1270 cm⁻¹N/APresent (~1335-1250 cm⁻¹)
C-I Stretch N/AN/AN/APresent (~500 cm⁻¹)

Analysis of Comparison:

  • Aniline provides the baseline for a primary aromatic amine, showing the characteristic two N-H stretching bands and the N-H bending vibration.[3][4]

  • p-Toluidine (4-methylaniline) adds the aliphatic C-H stretching signals from the methyl group to the aniline template.[5]

  • Anisole is our reference for an aryl ether, defined by its two strong and distinct C-O stretching bands.[6][7][8]

  • 2-Iodo-5-methoxy-4-methylaniline uniquely combines all these features. The presence of both the dual N-H stretches and the strong, dual C-O stretches in a single spectrum is a powerful indicator of the molecule's structure. The C-I stretch, while in the far-IR or low-wavenumber region, provides the final piece of evidence if the instrument range allows for its detection.[9]

Experimental Protocol: Solid Sample Analysis via KBr Pellet

For solid, non-volatile samples like 2-Iodo-5-methoxy-4-methylaniline, the potassium bromide (KBr) pellet method is the gold standard for obtaining high-quality transmission FT-IR spectra.[10] The principle is to disperse the analyte within an IR-transparent matrix (KBr) to minimize light scattering and obtain a clear spectrum.[11]

Materials:

  • 2-Iodo-5-methoxy-4-methylaniline (1-2 mg)

  • Spectroscopy-grade Potassium Bromide (KBr), dried (100-200 mg)

  • Agate mortar and pestle

  • Pellet-forming die

  • Hydraulic press

  • FT-IR Spectrometer

Step-by-Step Methodology:

  • Preparation: Ensure all equipment (mortar, pestle, die) is scrupulously clean and dry. KBr is hygroscopic; moisture contamination will lead to broad O-H absorption bands (~3400 cm⁻¹) in the spectrum.[10] It is best practice to dry the KBr in an oven and store it in a desiccator.[12]

  • Weighing: Accurately weigh approximately 1-2 mg of the sample and 100-200 mg of dry KBr. The optimal sample concentration is between 0.5% and 1% by weight.[11][12] Too high a concentration will result in total absorption (flattened peaks).

  • Grinding & Mixing: Transfer the KBr and the sample to the agate mortar. Grind the mixture thoroughly for several minutes until it becomes a fine, homogenous powder. The goal is to reduce the particle size to less than the wavelength of the IR radiation (~2 µm) to prevent scattering.[11][12]

  • Loading the Die: Carefully transfer a portion of the powder mixture into the pellet die assembly. Distribute it evenly to ensure a uniform pellet thickness.

  • Pressing the Pellet: Place the die into the hydraulic press. If available, apply a vacuum to the die for a few minutes to remove trapped air and moisture.[11] Slowly apply pressure up to 8-10 tons and hold for 1-2 minutes.[11] The pressure causes the KBr to plastically deform and fuse into a transparent or translucent disc.

  • Pellet Release: Release the pressure slowly to prevent the pellet from cracking. Carefully extract the finished pellet from the die. It should be clear and glass-like.

  • Spectral Acquisition: Place the pellet in the spectrometer's sample holder. Acquire a background spectrum of the empty sample compartment first. Then, acquire the sample spectrum. The instrument software will automatically ratio these to produce the final transmittance or absorbance spectrum.

Visualization of Workflow and Logic

To clarify the experimental and analytical processes, the following diagrams illustrate the key workflows.

G cluster_prep Sample Preparation cluster_acq Data Acquisition weigh 1. Weigh Sample (1-2 mg) & KBr (100-200 mg) grind 2. Grind & Mix in Agate Mortar weigh->grind load 3. Load Powder into Pellet Die grind->load press 4. Press at 8-10 Tons (Apply Vacuum) load->press background 5. Acquire Background Spectrum press->background sample 6. Acquire Sample Spectrum background->sample process 7. Ratio & Process (Absorbance/Transmittance) sample->process final_spec final_spec process->final_spec Final IR Spectrum

Caption: Experimental workflow for FT-IR analysis using the KBr pellet method.

G node_peak node_peak start Analyze Spectrum (4000-400 cm⁻¹) region1 3500-3300 cm⁻¹ start->region1 region2 3000-2800 cm⁻¹ start->region2 region3 1650-1580 cm⁻¹ start->region3 region4 1300-1000 cm⁻¹ start->region4 region5 <600 cm⁻¹ start->region5 peak1 Two Medium Peaks? => Primary Amine (-NH₂) region1->peak1 peak2 Medium Peaks? => C-H Stretches (Aryl/Alkyl) region2->peak2 peak3 Strong Peak? => N-H Bend region3->peak3 peak4 Two Strong Peaks? => Aryl Ether (Ar-O-C) region4->peak4 peak5 Strong Peak? => C-I Stretch region5->peak5

Caption: Logical workflow for the interpretation of key functional group peaks.

Conclusion

The positive identification of 2-Iodo-5-methoxy-4-methylaniline by IR spectroscopy is a systematic process. A successful analysis hinges on recognizing a specific combination of peaks: the dual N-H stretching bands characteristic of a primary aromatic amine, the strong dual C-O stretching bands of an aryl ether, and the C-H stretches of both aromatic and aliphatic groups. Comparative analysis against simpler molecules like aniline and anisole provides a robust validation of these assignments. By following the detailed KBr pellet protocol, researchers can reliably produce high-quality, interpretable spectra, making FT-IR an indispensable tool for structural confirmation in a drug discovery and development setting.

References

  • Kintek Press. (n.d.). What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. Retrieved from [Link]

  • NIU Department of Chemistry and Biochemistry. (n.d.). FT‐IR Sample Preparation. Retrieved from [Link]

  • Tsuchiya, Y., et al. (n.d.). NH Stretching Vibrations of Jet-Cooled Aniline and Its Derivatives in the Neutral and Cationic Ground States. American Chemical Society. Retrieved from [Link]

  • Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Tsuchiya, Y., et al. (2001). NH Stretching Vibrations of Jet-Cooled Aniline and Its Derivatives in the Neutral and Cationic Ground States. The Journal of Physical Chemistry A. Retrieved from [Link]

  • PubMed. (n.d.). [Influence of solvents on IR spectrum of aromatic amines]. Retrieved from [Link]

  • WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]

  • Ab-Initio Study. (n.d.). Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

  • Research Article. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Retrieved from [Link]

  • Bruker. (2023). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. YouTube. Retrieved from [Link]

  • Chemistry Stack Exchange. (n.d.). Alkyl and aryl halide infrared spectra. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). THE VIBRATIONAL MECHANISM OF THE FUNDAMENTAL NH2 STRETCHING VIBRATIONS IN ANILINES. Retrieved from [Link]

  • Chemistry Stack Exchange. (n.d.). Ether Infrared spectra. Retrieved from [Link]

  • Wikipedia. (n.d.). Amine. Retrieved from [Link]

  • ResearchGate. (n.d.). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of control and treated anisole. Retrieved from [Link]

  • Spectroscopy Online. (2017). The C-O Bond III: Ethers By a Knockout. Retrieved from [Link]

  • Pearson. (n.d.). The IR spectrum for anisole contains two C―O stretching bands in.... Retrieved from [Link]

  • Bartleby.com. (n.d.). IR Spectrum Of Anisole. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Linear IR absorbance spectra of the CC mode of anisole (0.1 M) in.... Retrieved from [Link]

  • MSU Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • NIST WebBook. (n.d.). Anisole, 2,4-bis(chloromethyl)-. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). VIBRATIONAL SPECTROSCOPIC STUDIES AND AB INITIO CALCULATIONS OF L-GLUTAMIC ACID 5-AMIDE. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • UC Davis Chem. (n.d.). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

  • Spectroscopy Online. (2020). Infrared Spectroscopy. Retrieved from [Link]

  • Compound Interest. (2015). Analytical Chemistry – Infrared (IR) Spectroscopy. Retrieved from [Link]

  • SlidePlayer. (n.d.). The features of IR spectrum. Retrieved from [Link]

  • WebSpectra. (n.d.). IR Absorption Table. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Springer. (n.d.). 10 Typical IR Absorptions of Aromatic Compounds. Retrieved from [Link]

  • Scribd. (n.d.). IR spectrum of 4-methylaniline_Selected. Retrieved from [Link]

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Safety Operating Guide

Proper Disposal of 2-Iodo-5-methoxy-4-methylaniline: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Iodo-5-methoxy-4-methylaniline is a substituted aniline derivative utilized in various organic synthesis applications. As with all halogenated organic compounds and aromatic amines, adherence to strict disposal protocols is paramount to ensure the safety of laboratory personnel and to minimize environmental impact. This guide provides a detailed, step-by-step framework for the proper disposal of 2-Iodo-5-methoxy-4-methylaniline, grounded in established safety and regulatory standards. The procedures outlined herein are designed to be self-validating, promoting a culture of safety and responsibility within the research environment.

Hazard Identification and Immediate Safety Precautions

Understanding the inherent hazards of 2-Iodo-5-methoxy-4-methylaniline is the first step in its safe handling and disposal. This compound is classified with several hazards that necessitate careful management.

GHS Hazard Classification

According to available safety data, 2-Iodo-5-methoxy-4-methylaniline is classified as:

  • Acute toxicity - Oral, Category 3.[1][2]

  • Skin irritation, Category 2.[1][2]

  • Serious eye damage, Category 1.[1][2]

  • Specific target organ toxicity – single exposure, Category 3 (Respiratory tract irritation).[2]

These classifications indicate that the substance is toxic if swallowed, causes skin irritation, can result in serious eye damage, and may cause respiratory irritation.[1][2]

Immediate Actions and Personal Protective Equipment (PPE)

Due to its toxicity and irritant properties, all handling and disposal procedures must be conducted within a certified laboratory chemical fume hood.[3][4] The following PPE is mandatory:

PPE ItemSpecificationRationale
Gloves Butyl, neoprene, Polyvinyl alcohol (PVA), or Viton gloves. Nitrile gloves are NOT recommended for Aniline.[4]Aromatic amines can permeate many commonly used glove materials.[5] The recommended materials provide adequate protection against skin absorption, which is a primary route of exposure for aromatic amines.[6]
Eye Protection Chemical splash goggles.To prevent contact with the eyes, which can cause serious and irreversible damage.[1][2]
Body Protection Fully-buttoned lab coat.To protect the skin from accidental splashes and contamination.[4]
Respiratory Protection May be necessary depending on the scale and nature of the disposal.In situations with a risk of aerosol generation or if working outside a fume hood (not recommended), a NIOSH/MSHA approved respirator may be required.[7] Personnel must be medically cleared, fit-tested, and trained in the use of respirators.[4]

Waste Segregation and Collection: A Critical Step

Proper segregation of chemical waste at the source is the most critical step in ensuring safe and compliant disposal. 2-Iodo-5-methoxy-4-methylaniline falls into the category of halogenated organic waste .[3][8]

The "Why" Behind Segregation

Halogenated and non-halogenated organic wastes are treated differently in the disposal process.[9] Non-halogenated solvents can often be recycled as fuel additives, while halogenated compounds require incineration at high temperatures to prevent the formation of toxic byproducts.[9] This specialized treatment makes the disposal of halogenated waste significantly more expensive.[9][10] Cross-contamination of non-halogenated waste streams with even small amounts of halogenated compounds can render the entire container subject to the more stringent and costly disposal method.[9]

Collection Protocol
  • Select the Correct Waste Container: Use a designated, properly labeled "Halogenated Organic Waste" container.[3][8][11] These containers are typically provided by your institution's Environmental Health and Safety (EHS) department and are made of a compatible material, such as polyethylene.[4]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and a full list of its contents.[10][11] Do not use abbreviations or chemical formulas.[11]

  • Container Integrity: Ensure the waste container is in good condition with a secure, tightly sealing cap to prevent leaks and the release of vapors.[11]

  • Incompatible Materials: Do not mix 2-Iodo-5-methoxy-4-methylaniline waste with incompatible materials. This includes:

    • Strong acids or bases[10]

    • Strong oxidizers[4][10]

    • Aqueous solutions of toxic organic chemicals[10]

    • Heavy metals[10]

Step-by-Step Disposal Procedures

The following procedures outline the disposal process for both small quantities (e.g., residual amounts on labware) and larger quantities of 2-Iodo-5-methoxy-4-methylaniline.

Disposal of Small Quantities and Contaminated Labware
  • Rinsing: Rinse contaminated labware (e.g., flasks, beakers) with a suitable organic solvent such as acetone or ethanol.

  • Collection of Rinsate: Collect the solvent rinsate in the designated "Halogenated Organic Waste" container.

  • Decontamination: After initial rinsing, wash the labware thoroughly with soap and water.

  • Solid Waste: Dispose of any contaminated solid materials, such as gloves, weighing paper, or absorbent pads, in a designated solid hazardous waste container.

Disposal of Bulk Quantities
  • Transfer: Carefully transfer the bulk 2-Iodo-5-methoxy-4-methylaniline into the "Halogenated Organic Waste" container inside a chemical fume hood.

  • Sealing: Securely cap the waste container immediately after the transfer is complete.

  • Storage: Store the waste container in a designated, well-ventilated, and secure waste accumulation area away from incompatible materials.[4]

Spill Management

In the event of a spill, the primary objective is to contain the material and prevent exposure.

  • Evacuate and Alert: If the spill is large or you feel it is unsafe to handle, evacuate the immediate area and alert your supervisor and EHS.

  • Containment (for small, manageable spills):

    • Ensure you are wearing the appropriate PPE.[4]

    • Absorb the spill with an inert, dry material such as vermiculite, sand, or a spill pillow.[6][12]

  • Collection: Carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.[4][12]

  • Decontamination: Decontaminate the spill area with a suitable solvent and then wash with soap and water. Collect all cleaning materials as hazardous waste.

Disposal Pathway Decision Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2-Iodo-5-methoxy-4-methylaniline.

DisposalWorkflow cluster_0 start Waste Generation (2-Iodo-5-methoxy-4-methylaniline) is_spill Is it a spill? start->is_spill spill_size Spill Size? is_spill->spill_size Yes waste_form Form of Waste? is_spill->waste_form No small_spill Small, manageable spill spill_size->small_spill Small large_spill Large or unmanageable spill spill_size->large_spill Large contain Contain with inert absorbent small_spill->contain evacuate Evacuate and call EHS large_spill->evacuate collect_spill Collect absorbent as halogenated waste contain->collect_spill decontaminate_spill Decontaminate area collect_spill->decontaminate_spill storage Store in designated waste accumulation area decontaminate_spill->storage liquid_waste Liquid or dissolved in solvent waste_form->liquid_waste Liquid solid_waste Contaminated solid waste (e.g., gloves, paper) waste_form->solid_waste Solid collect_liquid Collect in 'Halogenated Organic Waste' container liquid_waste->collect_liquid collect_solid Collect in 'Solid Hazardous Waste' container solid_waste->collect_solid collect_liquid->storage collect_solid->storage pickup Arrange for EHS pickup storage->pickup caption Disposal Decision Workflow for 2-Iodo-5-methoxy-4-methylaniline

Caption: Disposal Decision Workflow for 2-Iodo-5-methoxy-4-methylaniline

Conclusion

The proper disposal of 2-Iodo-5-methoxy-4-methylaniline is a multi-step process that requires a thorough understanding of its hazards and a commitment to following established safety protocols. By adhering to the principles of hazard identification, correct PPE usage, stringent waste segregation, and proper collection and storage, researchers can ensure a safe laboratory environment and maintain regulatory compliance. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

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Safeguarding Your Research: A Comprehensive Guide to Handling 2-Iodo-5-methoxy-4-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the synthesis of novel molecules is a daily endeavor. With this innovation comes the critical responsibility of ensuring the safety of the researchers who bring these molecules to life. This guide provides essential, in-depth safety and logistical information for the handling of 2-Iodo-5-methoxy-4-methylaniline, a substituted aniline with potential applications in medicinal chemistry. As no specific Safety Data Sheet (SDS) is readily available for this compound, this document synthesizes data from structurally similar chemicals, including aniline and various iodoanilines, to establish a robust safety protocol.[1] The principle of treating unknown substances with a high degree of caution is paramount.

Understanding the Risks: A Hazard Profile

Substituted anilines, as a class, are known for their potential toxicity.[2] The introduction of an iodine atom and other functional groups to the aniline core can modulate its reactivity and biological activity, necessitating a thorough approach to safety. Based on data from analogous compounds, 2-Iodo-5-methoxy-4-methylaniline should be presumed to be hazardous.[3][4]

Anticipated Hazards Include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3][5][4][6]

  • Skin and Eye Irritation: May cause significant irritation upon contact.[3][5][7]

  • Sensitization: May cause an allergic skin reaction.[1][8]

  • Long-Term Health Effects: Suspected of causing genetic defects, cancer, and damage to organs through prolonged or repeated exposure.[1][8]

  • Aquatic Toxicity: Likely to be harmful or toxic to aquatic life.[3][9]

Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a necessity.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to minimize all potential routes of exposure. The following table summarizes the required PPE for handling 2-Iodo-5-methoxy-4-methylaniline.

PPE CategoryItemSpecifications
Eye/Face Protection Safety Goggles with Side Shields or Face ShieldMust be worn at all times in the laboratory. A face shield is recommended when there is a significant risk of splashes.
Hand Protection Chemical-Resistant GlovesNitrile, neoprene, or butyl rubber gloves are recommended.[1] Always inspect gloves for signs of degradation before use and replace if compromised. Double gloving is advised for extended operations.
Body Protection Laboratory Coat and Chemical-Resistant ApronA flame-retardant lab coat should be worn and fully buttoned.[1] For procedures with a higher risk of splashing, a chemical-resistant apron is also required.
Respiratory Protection RespiratorRequired when dusts are generated or when working outside of a certified chemical fume hood. The type of respirator should be selected based on a formal risk assessment.

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is essential for maintaining a safe laboratory environment when working with 2-Iodo-5-methoxy-4-methylaniline.

Preparation and Pre-Handling Checklist:
  • Risk Assessment: Before beginning any experiment, conduct a thorough risk assessment specific to the planned procedure.

  • Fume Hood Verification: Ensure that the chemical fume hood is functioning correctly and has a current certification. All handling of 2-Iodo-5-methoxy-4-methylaniline must be performed within a fume hood.[1][2]

  • Emergency Equipment: Locate and confirm the functionality of the nearest safety shower, eyewash station, and fire extinguisher.[2]

  • Spill Kit: Have a chemical spill kit appropriate for organic amines readily available.[1]

Handling the Compound:
  • Donning PPE: Put on all required personal protective equipment before entering the designated handling area.

  • Dispensing: To minimize the risk of spills and aerosol generation, use a syringe or pipette for liquid transfers. For solids, use a spatula in a manner that avoids creating dust.

  • Heating: Avoid the use of open flames for heating.[1] Employ controlled heating methods such as a heating mantle, water bath, or oil bath.

Workflow for Safe Handling and Disposal

The following diagram outlines the critical stages and safety considerations for working with 2-Iodo-5-methoxy-4-methylaniline, from receipt of the chemical to the final disposal of waste.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep Risk Assessment & Fume Hood Check don_ppe Don Appropriate PPE prep->don_ppe Proceed if safe handle Weighing & Dispensing don_ppe->handle reaction Chemical Reaction handle->reaction decontaminate Decontaminate Glassware & Surfaces reaction->decontaminate liquid_waste Liquid Waste (Reaction residues, solvents) reaction->liquid_waste doff_ppe Doff PPE Correctly decontaminate->doff_ppe solid_waste Solid Waste (Contaminated gloves, etc.) doff_ppe->solid_waste waste_storage Store in Labeled, Sealed Containers solid_waste->waste_storage liquid_waste->waste_storage

Caption: Workflow for the safe handling and disposal of 2-Iodo-5-methoxy-4-methylaniline.

Disposal Plan: Managing Waste Streams

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. All waste contaminated with 2-Iodo-5-methoxy-4-methylaniline must be treated as hazardous waste.

  • Liquid Waste:

    • Collect all liquid waste containing 2-Iodo-5-methoxy-4-methylaniline in a dedicated, clearly labeled, and sealed hazardous waste container.

    • Do not mix with incompatible waste streams.

  • Solid Waste:

    • Contaminated solid waste, such as gloves, pipette tips, and paper towels, must be collected in a separate, clearly labeled hazardous waste bag or container.[1]

  • Waste Storage:

    • Store all waste containers in a designated satellite accumulation area within the laboratory, away from general work areas, until they are collected by trained hazardous waste personnel.[1]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Spill:

    • Minor Spill (in a fume hood): Use an appropriate absorbent material (e.g., vermiculite, sand) to contain the spill.[2] Collect the absorbed material into a sealed container for hazardous waste disposal.

    • Major Spill: Evacuate the laboratory and notify your institution's environmental health and safety (EHS) department immediately.

By adhering to these guidelines, researchers can confidently and safely handle 2-Iodo-5-methoxy-4-methylaniline, ensuring both personal safety and the integrity of their research.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.